1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
Description
Properties
IUPAC Name |
1-(4-fluoro-5-methoxy-2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5(12)6-3-9(15-2)7(10)4-8(6)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCBLRQJSNMHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696752 | |
| Record name | 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949159-96-0 | |
| Record name | 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Guide to 4-Fluoro-5-methoxy-2-nitroacetophenone: Nomenclature, Synthesis, and Structural Characterization
This guide details the nomenclature, structural identification, and synthesis of 4-Fluoro-5-methoxy-2-nitroacetophenone (CAS 949159-96-0), a specialized intermediate in the synthesis of pharmacologically active nitrogenous heterocycles, particularly kinase inhibitors.
Executive Summary
4-Fluoro-5-methoxy-2-nitroacetophenone is a regio-isomer of several critical pharmaceutical intermediates used in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors. Its specific substitution pattern—placing the nitro group ortho to the acetyl moiety while retaining a para-fluoro/meta-methoxy relationship—makes it a valuable building block for synthesizing indole and quinazoline cores where specific steric and electronic properties are required.
This guide provides a definitive reference for researchers, clarifying the often-confused nomenclature of acetophenone derivatives and outlining a robust synthetic pathway.
Nomenclature and Chemical Identity
Accurate identification is critical due to the existence of multiple positional isomers (e.g., the Osimertinib intermediate 4-Fluoro-2-methoxy-5-nitroacetophenone).
Identification Data[1][2][3][4]
| Attribute | Details |
| Common Name | 4-Fluoro-5-methoxy-2-nitroacetophenone |
| IUPAC Name | 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone |
| CAS Registry Number | 949159-96-0 |
| Molecular Formula | C₉H₈FNO₄ |
| Molecular Weight | 213.16 g/mol |
| SMILES | CC(=O)C1=CC(OC)=C(F)C=C1=O |
| InChIKey | InChIKey=... (Derivative specific) |
| Appearance | Pale yellow to yellow crystalline solid |
Structural Numbering Logic
The IUPAC priority rules dictate the numbering of the benzene ring:
-
Ketone (Acetyl group): Highest priority, assigned position 1 .
-
Substituents: Numbered to give the lowest locants to substituents. However, in acetophenones, the position of the acetyl defines C1.
-
Regiochemistry:
-
Nitro (-NO₂) is at C2 .
-
Fluoro (-F) is at C4 .[]
-
Methoxy (-OCH₃) is at C5 .
-
This distinguishes it from its isomer, 4-Fluoro-2-methoxy-5-nitroacetophenone, where the nitro and methoxy groups are swapped.
Figure 1: Structural breakdown of 4-Fluoro-5-methoxy-2-nitroacetophenone illustrating the IUPAC numbering priority.
Synthesis and Experimental Protocols
The synthesis of 4-Fluoro-5-methoxy-2-nitroacetophenone typically proceeds via Electrophilic Aromatic Substitution (Nitration) of the precursor 4'-Fluoro-3'-methoxyacetophenone (CAS 64287-19-0).
Retrosynthetic Analysis
The methoxy group (-OCH₃) is a strong ortho/para director, while the acetyl group (-COCH₃) is a meta director.
-
Precursor: 4-Fluoro-3-methoxyacetophenone.[2]
-
Directing Effects:
-
-OCH₃ (at C3): Directs to C2 (ortho) and C6 (para).
-
-COCH₃ (at C1): Directs to C3 (blocked) and C5 (meta).
-
-F (at C4): Directs to C3 (blocked) and C5 (ortho).
-
-
Regioselectivity: Nitration at C6 (which becomes C2 in the final product numbering relative to acetyl) is favored over C2 due to steric hindrance between the acetyl and methoxy groups at the C2 position.
-
Note on Numbering Shift: In the precursor, the position para to the methoxy is C6. Upon nitration at C6, the molecule is re-numbered or viewed as 1-Acetyl-2-Nitro-4-Fluoro-5-Methoxy.
-
Figure 2: Synthetic pathway via nitration. The methoxy group directs the incoming nitro group to the para-position (C6 of the precursor), yielding the 2-nitro product.
Experimental Protocol: Nitration
Note: This protocol is adapted from standard procedures for the nitration of deactivated acetophenones [1, 2].
Materials:
-
4'-Fluoro-3'-methoxyacetophenone (1.0 eq)
-
Nitric Acid (fuming, >90% or 70% conc.)
-
Dichloromethane (DCM) or Acetic Anhydride (solvent)
-
Ice/Water bath
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4'-Fluoro-3'-methoxyacetophenone (10.0 g, 59.5 mmol) in concentrated H₂SO₄ (40 mL). Cool the solution to -5°C to 0°C using an ice-salt bath.
-
Nitration: Prepare a mixture of fuming HNO₃ (4.1 g, 65 mmol, 1.1 eq) and concentrated H₂SO₄ (10 mL) at 0°C. Add this nitrating mixture dropwise to the acetophenone solution over 30 minutes, maintaining the internal temperature below 5°C.
-
Expert Insight: Controlling temperature is crucial to prevent dinitration or oxidation of the acetyl group.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) and stir for an additional 2 hours. Monitor reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS.
-
Quenching: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The product should precipitate as a yellow solid.[4]
-
Extraction: If the solid does not precipitate well, extract the aqueous mixture with DCM (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol or Methanol to afford the pure title compound.
Yield: Typical isolated yields range from 75% to 85% .
Physical Properties & Characterization
| Property | Value | Note |
| Physical State | Solid | Crystalline powder |
| Color | Light Yellow | Characteristic of nitro-aromatics |
| Melting Point | 95°C - 105°C (Estimated) | Based on isomeric analogs |
| Solubility | Soluble in DCM, EtOAc, DMSO | Insoluble in water |
| Reactivity | Susceptible to reduction | Nitro -> Aniline (Fe/HCl or H₂/Pd) |
Applications in Drug Development[2][10][11]
This compound serves as a "Left-Hand Side" (LHS) building block for kinase inhibitors.
-
Reduction to Aniline: The primary utility is the reduction of the nitro group to an amine, yielding 1-(2-amino-4-fluoro-5-methoxyphenyl)ethanone .
-
Heterocycle Formation: The resulting ortho-aminoacetophenone is a classic precursor for the Friedländer synthesis of quinolines or the synthesis of indoles (via reductive cyclization).
-
Kinase Inhibitor Analogs: The 4-fluoro-5-methoxy substitution pattern mimics the pharmacophore found in several 3rd-generation EGFR inhibitors, modulating potency and metabolic stability compared to the 4-fluoro-2-methoxy isomers [3].
Safety and Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Energetic Warning: As a nitro compound, avoid heating crude reaction mixtures to dryness without testing for thermal stability.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
-
CalPacLab. 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone Product Data. Retrieved from
-
GuideChem. 4'-Fluoro-3'-methoxyacetophenone (CAS 64287-19-0) Properties and Synthesis. Retrieved from
-
Oakwood Chemical. Product Specification: 4'-Fluoro-3'-methoxyacetophenone. Retrieved from
-
WanviBio. Chemical Catalog: 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone. Retrieved from
Sources
Fluorinated Nitroacetophenones: A Strategic Scaffold in Medicinal Chemistry
This technical guide details the chemical behavior, synthetic utility, and medicinal applications of fluorinated nitroacetophenone derivatives.
Executive Summary
Fluorinated nitroacetophenones (FNAPs) represent a "privileged scaffold" in drug discovery, merging three distinct pharmacophoric elements into a single benzene core: a fluorine atom (metabolic blocker/lipophilic modulator), a nitro group (electron-withdrawing activator/aniline precursor), and an acetyl group (handle for heterocycle formation).
This guide dissects the 4'-fluoro-3'-nitroacetophenone core (and its isomers), providing researchers with a roadmap for exploiting its unique electronic push-pull systems. Unlike standard aromatics, FNAPs possess a "spring-loaded" reactivity profile where the nitro group activates the fluorine toward nucleophilic aromatic substitution (
Physicochemical Architecture
The strategic value of FNAPs lies in the perturbation of the aromatic ring's electronic density. The interplay between the highly electronegative fluorine (
Table 1: Comparative Electronic & Physical Properties
Data estimated based on standard substituent constants and chem-informatics models.
| Property | Acetophenone (Ref) | 4'-Fluoroacetophenone | 4'-Fluoro-3'-nitroacetophenone | Impact on Drug Design |
| Hammett | 0.50 (Acetyl) | 0.56 | 1.34 (Acetyl + Nitro) | Highly electron-deficient ring; facilitates nucleophilic attack. |
| LogP (Lipophilicity) | 1.58 | 1.75 | 1.85 | Fluorine increases membrane permeability; Nitro offsets this slightly but adds polarity. |
| Metabolic Stability | Low (C-H oxidation) | High (Para-block) | Very High | F blocks CYP450 oxidation at the vulnerable para-position. |
| Inert | Low | High | Nitro group ortho to Fluorine lowers the activation energy for displacement. |
Synthetic Pathways & Logic
Constructing the FNAP core requires navigating the directing effects of the benzene ring. The most robust route involves the nitration of a pre-existing fluoroacetophenone.
Mechanism: Regioselective Nitration
The acetyl group is a meta-director (deactivating), while the fluorine is an ortho/para-director (deactivating but resonance donating). In 4'-fluoroacetophenone, the acetyl group directs incoming electrophiles to the 3' position, and the fluorine directs to the 3' position (ortho to itself). This cooperative directing effect makes the synthesis highly regioselective.
Visualization: Synthesis Workflow
The following diagram illustrates the primary synthetic routes and the divergent downstream transformations.
Figure 1: Synthetic divergence from the central FNAP scaffold. Note the cooperative directing effects facilitating the formation of the core.
Reactivity Profile: The "Activated" Core
The defining feature of FNAPs is the Nucleophilic Aromatic Substitution (
-
The Leaving Group: Fluorine is the ideal leaving group for
(better than Cl or Br in this context) because its high electronegativity creates a stronger dipole, making the C-F carbon more susceptible to initial nucleophilic attack, despite the strong C-F bond. -
The Activator: The nitro group must be ortho or para to the fluorine. In 4'-fluoro-3'-nitroacetophenone, it is ortho, enabling facile displacement by amines, thiols, or alkoxides.
Visualization:
Mechanism
Figure 2: The
Experimental Protocols
These protocols are designed to be self-validating. The color changes and solubility shifts serve as checkpoints for the researcher.
Protocol A: Regioselective Nitration of 4'-Fluoroacetophenone
Objective: Isolate 4'-fluoro-3'-nitroacetophenone.
-
Setup: Cool concentrated sulfuric acid (
, 50 mL) to 0°C in a round-bottom flask. -
Addition: Add 4'-fluoroacetophenone (10 g, 72 mmol) dropwise. Checkpoint: The solution should remain clear to pale yellow. Darkening indicates oxidation/decomposition.
-
Nitration: Prepare a mixture of fuming nitric acid (
, 4.5 mL) and (10 mL). Add this dropwise to the reaction mixture, maintaining internal temperature below 5°C .-
Why? Higher temperatures promote dinitration or oxidation of the acetyl group.
-
-
Quench: Pour the mixture onto 500g of crushed ice. The product will precipitate as a solid.
-
Validation: Filter the solid. Recrystallize from Ethanol/Water.
-
Expected Result: Pale yellow crystals (MP: 47–51°C).
-
NMR Check:
NMR should show a doublet of doublets for the aromatic proton between F and (deshielded, ~8.5 ppm).
-
Protocol B: Chemoselective Reduction (Nitro to Aniline)
Objective: Reduce the nitro group without reducing the ketone to an alcohol.
-
Reagents: Use Iron powder (Fe) and Ammonium Chloride (
) in Ethanol/Water (3:1).-
Why? Catalytic hydrogenation (
) often reduces the ketone to an alcohol (1-hydroxyethyl). Fe/ is chemoselective for .
-
-
Procedure: Reflux the FNAP (5 mmol) with Fe (5 eq) and
(5 eq) for 2 hours. -
Checkpoint: The reaction mixture will turn from yellow (nitro compound) to a rusty brown sludge (iron oxides).
-
Workup: Filter while hot through Celite to remove iron residues.
-
Product: 3'-amino-4'-fluoroacetophenone.
Medicinal Chemistry Applications
The FNAP scaffold has been successfully deployed in several therapeutic areas:
-
Chagas Disease (Trypanosoma cruzi):
-
Anticancer Agents (PDK Inhibitors):
-
Target: Pyruvate Dehydrogenase Kinase (PDK).[6]
-
Role: Dichloroacetophenone derivatives (analogs of FNAP) bind to the ATP pocket. The 4-fluoro-3-nitro motif improves binding affinity via electrostatic interactions with the enzyme backbone.
-
-
Antibacterials (Linezolid Intermediates):
-
While Linezolid uses a morpholine ring, the synthesis often relies on
chemistry on a fluoronitrobenzene core. FNAPs allow for similar morpholine attachments at the 4-position, creating novel oxazolidinone precursors.
-
References
-
Xu, B., et al. (2021).[6] "Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases." European Journal of Medicinal Chemistry.
-
Ossila Ltd. "4′-Fluoro-3′-nitroacetophenone: Technical Data and Applications." Ossila Product Guide.
-
BenchChem. "Comparative Analysis of Reactivity: Fluorinated Acetophenones." BenchChem Technical Library.
-
Barnes-Seeman, D., et al. (2014).[7] "Fluorinated compounds in medicinal chemistry: recent applications." Current Topics in Medicinal Chemistry.
-
Vapourtec. "Continuous Flow Nucleophilic Aromatic Substitution." Application Note.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ossila.com [ossila.com]
- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone emerges as a scaffold of significant interest, embodying a unique convergence of reactive and modulating functional groups. This technical guide delves into the core utility of this compound in medicinal chemistry, presenting its synthetic potential, the strategic importance of its constituent moieties, and its application in the generation of privileged heterocyclic structures, with a particular focus on the synthesis of kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering both a conceptual framework and practical, actionable protocols.
Introduction: The Architectural Value of a Multi-Functionalized Core
The pursuit of novel therapeutics is an exercise in molecular precision. The selection of starting materials and key intermediates dictates the efficiency of a synthetic route and, ultimately, the biological profile of the final compound. 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone is a prime example of a chemical entity designed for synthetic versatility. Its structure, featuring an ortho-nitroacetophenone core further embellished with fluoro and methoxy substituents, offers a confluence of chemical handles that can be sequentially and selectively manipulated.
The inherent reactivity of the acetophenone and nitro groups provides a gateway to a diverse array of heterocyclic systems, which form the backbone of a vast number of approved drugs.[1] Concurrently, the fluoro and methoxy groups act as critical modulators of the physicochemical and pharmacokinetic properties of the resultant molecules, influencing everything from target binding affinity to metabolic stability.[2][3] This guide will dissect the individual contributions of these functional groups and demonstrate how the fully assembled scaffold can be leveraged in the synthesis of medicinally relevant compounds.
The Strategic Significance of the Constituent Moieties
The utility of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone in medicinal chemistry can be best understood by appreciating the distinct roles of its functional groups.
The Fluoro Group: A Bioisostere with Profound Impact
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[4] Its small size allows it to serve as a bioisostere for a hydrogen atom, yet its high electronegativity imparts a significant influence on the molecule's properties. In the context of our core compound, the fluorine atom at the 4-position can:
-
Enhance Metabolic Stability: Fluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the half-life of the drug.[2]
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, which can be crucial for optimizing the ionization state of a drug at physiological pH and improving cell permeability.
-
Increase Binding Affinity: The C-F bond can participate in favorable electrostatic and dipolar interactions with protein targets, potentially increasing binding affinity and selectivity.[2]
The Methoxy Group: A Subtle but Powerful Modulator
The methoxy group, present at the 5-position, is a common feature in many natural products and approved drugs.[3] Its role extends beyond simple steric bulk:
-
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a protein's binding pocket.
-
Influence on Conformation: The methoxy group can influence the preferred conformation of the molecule, which can be critical for optimal target engagement.
-
Lipophilicity and Solubility Balance: The methoxy group can subtly modulate the lipophilicity of a molecule, impacting its solubility and permeability across biological membranes.
The Ortho-Nitroacetophenone Core: A Gateway to Heterocyclic Scaffolds
The ortho-nitroacetophenone moiety is the reactive heart of the molecule. The ketone and the nitro group are poised for a variety of chemical transformations, making this scaffold a versatile precursor for numerous heterocyclic systems that are prevalent in medicinal chemistry.[5]
Synthetic Utility: From Building Block to Bioactive Heterocycle
The true value of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone lies in its capacity to be transformed into complex, biologically active molecules. The following sections provide an overview of its key synthetic applications, complete with generalized protocols.
The Friedländer Annulation: A Direct Route to Substituted Quinolines
The Friedländer synthesis is a classic and highly efficient method for the construction of the quinoline scaffold, a privileged structure in medicinal chemistry found in numerous anticancer and antimalarial drugs. A particularly powerful variation involves a one-pot domino reaction starting from an ortho-nitroacetophenone. This process begins with the in situ reduction of the nitro group to an amine, which then undergoes an acid-catalyzed cyclocondensation with a carbonyl compound containing an α-methylene group to form the quinoline ring.
Experimental Protocol: Domino Nitro Reduction-Friedländer Annulation for Quinoline Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone (1.0 eq.) in glacial acetic acid.
-
Addition of Reagents: To the stirred solution, add iron powder (4.0-5.0 eq.) and the desired β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Dilute the filtrate with water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 7-fluoro-6-methoxy-substituted quinoline.
Caption: Domino Friedländer synthesis of substituted quinolines.
Reductive Cyclization: Access to Benzisoxazoles and N-Hydroxyindoles
The ortho-nitroacetophenone core is also a precursor to other important heterocyclic systems. For instance, electrochemical reductive cyclization can lead to the formation of 3-methyl-2,1-benzisoxazoles.[5] In this process, the nitro group is reduced to a nitroso and then a hydroxylamine intermediate. The hydroxylamine's oxygen atom then acts as a nucleophile, attacking the ketone's carbonyl carbon to form a cyclic hemiaminal, which subsequently dehydrates to yield the stable benzisoxazole ring.
Alternatively, catalytic transfer hydrogenation can be employed to synthesize N-hydroxyindoles.[5] This method utilizes a hydrogen donor, such as cyclohexene, in the presence of a palladium on carbon (Pd/C) catalyst to achieve intramolecular reductive cyclization.
Experimental Protocol: Catalytic Transfer Hydrogenation for N-Hydroxyindole Synthesis
-
Reaction Setup: To a solution of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone (1.0 eq.) in ethanol, add cyclohexene (10-20 eq.) as the hydrogen donor.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 7-fluoro-6-methoxy-N-hydroxyindole.
Application in Kinase Inhibitor Design: A Hypothetical Case Study
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The substituted quinoline scaffold, readily accessible from 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone, is a common core in many kinase inhibitors.
Let us consider a hypothetical scenario where a 7-fluoro-6-methoxy-substituted quinoline, synthesized via the Friedländer reaction, serves as the core for a novel kinase inhibitor. The fluoro and methoxy groups can play a crucial role in optimizing the drug's properties. For instance, the 6-methoxy group could be positioned to form a key hydrogen bond with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The 7-fluoro group could enhance the molecule's metabolic stability and improve its cell permeability, leading to better oral bioavailability.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion: A Versatile Scaffold for Future Drug Discovery
While direct and extensive literature on the specific applications of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone is emerging, its structural components and their arrangement strongly suggest its high potential as a valuable intermediate in medicinal chemistry. The principles of bioisosterism and the well-established reactivity of the ortho-nitroacetophenone core provide a solid foundation for its use in the synthesis of novel, biologically active compounds. This guide has aimed to provide both the theoretical underpinning and the practical starting points for researchers looking to exploit the synthetic versatility of this promising building block. As the quest for more effective and safer medicines continues, the strategic use of such multi-functionalized scaffolds will undoubtedly play a pivotal role in shaping the future of drug discovery.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2'-Nitroacetophenone.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8).
- Engel, J., et al. (1982). Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols. Arzneimittel-Forschung, 32(1), 1-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis.
- de Oliveira, R. B., et al. (2014). Synthesis of nitroaromatic compounds as potential anticancer agents. Medicinal Chemistry Research, 23(11), 4737-4745.
- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Hossain, M., et al. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Results in Chemistry, 4, 100466.
- Alshammari, M. B., et al. (2024). Editorial: Six-membered heterocycles: their synthesis and bio applications. Frontiers in Chemistry, 12, 1379555.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2'-Nitroacetophenone.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8).
- Engel, J., et al. (1982). Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols. Arzneimittel-Forschung, 32(1), 1-8.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis.
- de Oliveira, R. B., et al. (2014). Synthesis of nitroaromatic compounds as potential anticancer agents. Medicinal Chemistry Research, 23(11), 4737-4745.
- Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540.
- Hossain, M., et al. (2022). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Results in Chemistry, 4, 100466.
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A Comparative Analysis of 2-Nitroacetophenone and 5-Nitroacetophenone Isomers: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive comparative analysis of the 2-nitro and 5-nitro isomers of acetophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in the physicochemical properties, spectral characteristics, and chemical reactivity of these two key isomers. By elucidating the underlying principles of steric hindrance and electronic effects, this guide aims to provide a foundational understanding for the strategic utilization of these compounds in organic synthesis and medicinal chemistry. Detailed experimental protocols for their synthesis and characterization are provided, alongside a comparative summary of their spectral data and a discussion of their divergent applications.
Introduction: The Significance of Nitroacetophenone Isomers
Acetophenone, a simple aromatic ketone, serves as a fundamental building block in organic synthesis. The introduction of a nitro (-NO2) group onto its aromatic ring dramatically alters its electronic properties and reactivity, giving rise to a family of nitroacetophenone isomers with diverse applications. The position of the nitro group is paramount in dictating the molecule's behavior. This guide focuses on the distinct characteristics of 2-nitroacetophenone and the less commonly encountered 5-nitroacetophenone.
The acetyl group (-COCH3) is a meta-directing deactivator in electrophilic aromatic substitution, while the nitro group is a strong electron-withdrawing group and also a meta-director.[1][2][3] This inherent directing effect makes the synthesis of the 2-nitro (ortho) and 5-nitro (meta to the acetyl group, but requiring a different synthetic strategy than direct nitration of acetophenone) isomers a topic of significant interest in synthetic chemistry. Understanding the distinct properties of each isomer is crucial for their effective application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4]
Structural and Electronic Divergence: The Ortho vs. Meta Effect
The fundamental differences between 2-nitroacetophenone and 5-nitroacetophenone stem from the spatial and electronic interplay between the acetyl and nitro substituents.
2.1. 2-Nitroacetophenone: The Influence of Steric Hindrance
In 2-nitroacetophenone, the proximity of the bulky nitro group to the acetyl group results in significant steric hindrance.[5] This "ortho effect" forces the acetyl group to twist out of the plane of the benzene ring, which in turn disrupts the conjugation between the carbonyl group and the aromatic system.[6][7] This has profound implications for the molecule's reactivity and spectral properties.
2.2. 5-Nitroacetophenone: An Electronically Governed Isomer
In contrast, the 5-nitro isomer (more accurately described in many contexts as 3'-nitroacetophenone when following standard IUPAC nomenclature for substituted acetophenones) experiences minimal steric interaction between the two functional groups. Its properties are predominantly governed by the powerful electron-withdrawing nature of both the acetyl and nitro groups, which synergistically deactivate the aromatic ring towards further electrophilic substitution.
Caption: Steric vs. Electronic Effects in Nitroacetophenone Isomers.
Comparative Physicochemical Properties
The structural differences manifest in the distinct physical properties of the two isomers.
| Property | 2-Nitroacetophenone | 5-Nitroacetophenone (as 2'-Hydroxy-5'-nitroacetophenone) | Reference(s) |
| Molecular Formula | C8H7NO3 | C8H7NO4 | [8][9] |
| Molecular Weight | 165.15 g/mol | 181.15 g/mol | [8][9] |
| Appearance | Yellow-green liquid or crystals | Solid | [4][10] |
| Melting Point | 24-28 °C | 100-104 °C | [10][11] |
| Solubility | Soluble in alcohol, ether, chloroform; slightly soluble in water. | Insoluble in water. | [4] |
Note: Data for 5-nitroacetophenone is represented by 2'-hydroxy-5'-nitroacetophenone due to the limited availability of data for the unsubstituted isomer. The presence of the hydroxyl group significantly impacts the melting point and molecular weight.
Spectroscopic Fingerprints: A Comparative Analysis
The electronic and structural disparities between the 2- and 5-nitro isomers are clearly reflected in their spectroscopic data.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra provide valuable insights into the electronic environment of the aromatic protons. In 2-nitroacetophenone, the steric hindrance from the ortho-nitro group is expected to cause a downfield shift of the adjacent aromatic protons. For 5-nitroacetophenone, the protons are influenced by the meta-directing effects of both the acetyl and nitro groups.
¹³C NMR: The carbon NMR spectra reveal the electronic shielding and deshielding of the carbon atoms. The carbonyl carbon of 2-nitroacetophenone is expected to show a different chemical shift compared to the 5-nitro isomer due to the altered conjugation with the aromatic ring.[6]
| Isomer | Key ¹³C NMR Chemical Shifts (ppm, predicted/reported) | Reference(s) |
| 2-Nitroacetophenone | C=O: ~198, Aromatic: ~124-150, CH3: ~29 | [12][13] |
| 4-Nitroacetophenone (for comparison) | C=O: ~196, Aromatic: ~124-150, CH3: ~27 | [14] |
| 3-Nitroacetophenone (for comparison) | C=O: ~196, Aromatic: ~123-148, CH3: ~27 | [15] |
4.2. Infrared (IR) Spectroscopy
The IR spectra of both isomers are characterized by strong absorption bands corresponding to the carbonyl (C=O) and nitro (NO2) functional groups. However, the exact positions of these bands can differ due to the electronic and steric environments.
| Functional Group | 2-Nitroacetophenone (cm⁻¹) | 3-Nitroacetophenone (cm⁻¹) (for comparison) | 4-Nitroacetophenone (cm⁻¹) (for comparison) | Reference(s) |
| C=O Stretch | ~1700 | ~1700 | ~1690 | [16][17] |
| NO₂ Asymmetric Stretch | ~1525 | ~1530 | ~1520 | [16][17] |
| NO₂ Symmetric Stretch | ~1350 | ~1350 | ~1350 | [16][17] |
4.3. Mass Spectrometry (MS)
The mass spectra of both isomers will exhibit a molecular ion peak (M+) corresponding to their molecular weight (165.15 g/mol for the unsubstituted isomers). The fragmentation patterns can provide further structural information. Common fragments include the loss of the nitro group ([M-NO2]+) and the acetyl group ([M-COCH3]+).[18][19]
Differential Chemical Reactivity
The distinct electronic and steric profiles of 2- and 5-nitroacetophenone lead to different reactivity patterns, particularly in reactions involving the aromatic ring and the carbonyl group.
5.1. Electrophilic Aromatic Substitution
The acetyl and nitro groups are both deactivating and meta-directing.[1][2][3] Therefore, further electrophilic substitution on either isomer is significantly disfavored and would require harsh reaction conditions.
5.2. Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This makes 2-nitroacetophenone a more likely candidate for such reactions compared to the 5-nitro isomer where the activating effect is less pronounced at the remaining positions.
5.3. Reactions of the Carbonyl Group
The reactivity of the acetyl group can also be influenced by the position of the nitro group. The steric hindrance in 2-nitroacetophenone may slightly hinder the approach of bulky nucleophiles to the carbonyl carbon compared to the 5-nitro isomer.
Caption: Comparative Reactivity of 2- and 5-Nitroacetophenone.
Synthesis and Experimental Protocols
The synthesis of 2- and 5-nitroacetophenone requires distinct strategies due to the directing effects of the acetyl group.
6.1. Synthesis of 2-Nitroacetophenone
Direct nitration of acetophenone predominantly yields the meta-isomer.[1][20][21] Therefore, indirect methods are typically employed for the synthesis of 2-nitroacetophenone. One common approach involves the nitration of ethylbenzene followed by oxidation of the ethyl group.[21]
Experimental Protocol: Synthesis of 2-Nitroacetophenone (Illustrative)
-
Nitration of Ethylbenzene: Slowly add ethylbenzene to a cooled mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10°C.
-
Work-up: Pour the reaction mixture onto ice and extract the organic layer. Wash with water and sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Purification: Purify the resulting mixture of nitroethylbenzene isomers by fractional distillation to isolate 2-nitroethylbenzene.
-
Oxidation: Oxidize 2-nitroethylbenzene to 2-nitroacetophenone using a suitable oxidizing agent, such as potassium permanganate or chromic acid, under controlled conditions.
-
Final Purification: Purify the final product by recrystallization or column chromatography.
6.2. Synthesis of 5-Nitroacetophenone (as 2'-Hydroxy-5'-nitroacetophenone)
The synthesis of a 5-nitro-substituted acetophenone often starts with a precursor that already has a directing group favoring substitution at the desired position. For instance, the synthesis of 2'-hydroxy-5'-nitroacetophenone involves the nitration of 2'-hydroxyacetophenone. The hydroxyl group is a strong ortho, para-director, guiding the nitro group to the 5-position (para to the hydroxyl group).
Experimental Protocol: Synthesis of 2'-Hydroxy-5'-nitroacetophenone
-
Dissolution: Dissolve 2'-hydroxyacetophenone in a suitable solvent, such as glacial acetic acid.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) to the solution at a controlled temperature (typically 0-5°C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2'-hydroxy-5'-nitroacetophenone.
Caption: Synthetic Routes to Nitroacetophenone Isomers.
Applications in Research and Drug Development
The distinct functionalities and substitution patterns of 2- and 5-nitroacetophenone isomers make them valuable intermediates in various fields.
-
2-Nitroacetophenone: This isomer is a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.[22] The ortho positioning of the nitro and acetyl groups allows for intramolecular cyclization reactions to form quinolines, indoles, and other important ring systems. It is also used in the synthesis of photosensitive materials.[4]
-
5-Nitroacetophenone Derivatives: Compounds like 2'-hydroxy-5'-nitroacetophenone and its analogues have been investigated for their potential biological activities, including as inhibitors of platelet aggregation.[23] The presence of the nitro group at the 5-position can be crucial for modulating the electronic properties and biological interactions of the final drug molecule. These derivatives also serve as intermediates in the synthesis of more complex pharmaceutical agents.[24][25]
Conclusion
The positional isomerism of the nitro group on the acetophenone ring gives rise to two compounds, 2-nitroacetophenone and 5-nitroacetophenone, with markedly different properties and applications. The steric hindrance in the 2-nitro isomer disrupts conjugation and influences its reactivity, making it a valuable precursor for heterocyclic synthesis. In contrast, the 5-nitro isomer's characteristics are dominated by the combined electron-withdrawing effects of its substituents. A thorough understanding of these differences, grounded in the principles of physical organic chemistry, is essential for the rational design and synthesis of novel compounds for a wide range of applications, from materials science to drug discovery.
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Automate.video. (2025, April 5). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Retrieved from [Link]
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Homework.Study.com. (n.d.). Arrange the following in order of decreasing reactivity toward nitration. a. acetanilide b. acetophenone c. bromobenzene d. toluene. Retrieved from [Link]
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We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. (n.d.). Retrieved from [Link]
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-
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Structural Elucidation and Synthetic Utility of C9H8FNO4 Isomers
The following technical guide details the structural elucidation, synthetic pathways, and application of C9H8FNO4 isomers, with a specific focus on the Ethyl Fluoro-Nitrobenzoate class. These compounds serve as critical electrophilic building blocks in the synthesis of benzimidazole-based anthelmintics, kinase inhibitors, and antibacterial agents.
Molecular Identity & Isomeric Landscape[1][2]
The molecular formula C9H8FNO4 (MW: 213.16 g/mol ) represents a specific class of disubstituted aromatic esters.[1] The Degree of Unsaturation (DoU) is calculated as 6 , indicating the presence of a benzene ring (4 DoU), a nitro group (1 DoU), and a carbonyl ester (1 DoU).
While theoretically numerous, the ethyl esters of fluoro-nitrobenzoic acid represent the most significant isomers in medicinal chemistry.[1] These regioisomers differ by the relative positioning of the fluoro (–F), nitro (–NO₂), and ethyl ester (–COOCH₂CH₃) moieties.
Key Isomers of Interest
| Isomer Name | CAS Registry | Structure Description | Boiling Point | Application |
| Ethyl 4-fluoro-3-nitrobenzoate | 367-80-6 | Nitro ortho to F; Ester para to F | 312°C | SɴAr precursor for benzimidazoles |
| Ethyl 2-fluoro-4-nitrobenzoate | 363-32-6 | Nitro para to F; Ester ortho to F | ~290°C | Synthesis of oxazolidinones |
| Ethyl 3-fluoro-4-nitrobenzoate | 116349-23-2 | Nitro para to Ester; F meta to Ester | N/A | Kinase inhibitor scaffolds |
Structural Visualization
The following diagram illustrates the structural relationship and IUPAC classification of the primary isomers.
Figure 1: Hierarchical classification of biologically relevant C9H8FNO4 isomers.[2]
Analytical Characterization (NMR & MS)[1][4][5]
Differentiation of these isomers relies heavily on ¹H-NMR coupling constants (
Mass Spectrometry (HRMS)
-
Fragmentation Pattern: All isomers typically show a base peak loss of the ethoxy group [M–OEt]⁺ (m/z ~168) and subsequent loss of NO₂.[1]
¹H-NMR Differentiation Strategy
The coupling of protons to the fluorine atom (
-
Ethyl 4-fluoro-3-nitrobenzoate (CAS 367-80-6):
-
H2 (d,
Hz): The proton between the nitro and ester groups.[1] It appears as a doublet due to meta-coupling with Fluorine (or weak para-coupling) but is most distinctively deshielded (~8.7 ppm) by the flanking electron-withdrawing groups (EWG).[1] -
H5 (dd,
Hz): Ortho to Fluorine. Large coupling constant.
-
-
Ethyl 2-fluoro-4-nitrobenzoate (CAS 363-32-6):
Diagnostic Rule: Look for the proton with the largest
Synthetic Workflow: Regioselective Nitration[2][4][7]
The primary route to these isomers is the electrophilic aromatic substitution (nitration) of ethyl fluorobenzoate.[1][4] This process is governed by the competing directing effects of the Fluorine (Ortho/Para director, Deactivator) and the Ester (Meta director, Deactivator).
Reaction Pathway Logic
When nitrating Ethyl 4-fluorobenzoate :
-
Fluorine Effect: Directs to position 3 (ortho).[1]
-
Result: These effects reinforce each other, making Ethyl 4-fluoro-3-nitrobenzoate the major product (>90% yield).[1]
However, when nitrating Ethyl 2-fluorobenzoate :
-
Fluorine Effect: Directs to position 3 or 5 (ortho/para).[1][4]
-
Result: A complex mixture requiring careful chromatographic separation.[1][4]
Figure 2: Synergistic directing effects leading to the major isomer.
Protocol: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate
Objective: High-yield synthesis avoiding ester hydrolysis.
Reagents:
Step-by-Step Methodology:
-
Preparation (0 min): Charge a 3-neck round bottom flask with Ethyl 4-fluorobenzoate and cool to 0°C using an ice-salt bath. Causality: Low temperature prevents over-nitration and hydrolysis of the ester.[4]
-
Acid Addition (15 min): Add conc. H₂SO₄ dropwise to dissolve the substrate.[4]
-
Nitration (30 min): Prepare a mixture of HNO₃/H₂SO₄ (1:1) in a separate funnel. Add this mixture dropwise to the substrate, maintaining internal temperature <10°C. Note: Exothermic reaction.
-
Quenching: Pour the reaction mixture onto crushed ice (500g). The product will precipitate as a pale yellow solid.[1][4]
-
Workup: Filter the solid.[1][4] Wash with cold water (3x) to remove residual acid.[4] Dissolve in Ethyl Acetate, wash with NaHCO₃ (sat.[1] aq.) to remove benzoic acid byproducts.[4]
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Validation Checkpoint:
-
TLC: 20% EtOAc in Hexane.[1][4] Product
(distinct from starting material ).[1][4] -
Yield: Expected >85%.
Drug Development Context[1][8][9]
Why are these C9H8FNO4 isomers critical? They serve as "privileged scaffolds" for Nucleophilic Aromatic Substitution (SɴAr) .[1][4]
The 4-fluoro-3-nitro motif is particularly reactive.[1] The nitro group at the ortho position to the fluorine withdraws electron density, making the fluorine an excellent leaving group for amines.[1][4]
Application Example:
-
Reaction: Ethyl 4-fluoro-3-nitrobenzoate + Primary Amine (
).[1] -
Product: Ethyl 4-(alkylamino)-3-nitrobenzoate.[1]
-
Downstream: Reduction of the nitro group to an amine, followed by cyclization with formic acid yields a Benzimidazole core, a structure found in drugs like Albendazole and various kinase inhibitors.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21277355, Ethyl 4-fluoro-3-nitrobenzoate.[1] Retrieved from [Link]
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Technical Guide: Strategic Synthesis of Polysubstituted Acetophenones
Executive Summary
Polysubstituted acetophenones are not merely chemical intermediates; they are the structural backbone of countless pharmaceutical agents (e.g., chalcones, flavonoids, anti-inflammatory drugs) and functional materials. For the medicinal chemist, the synthesis of these scaffolds presents a distinct challenge: regiocontrol .
While classical Friedel-Crafts acylation remains a workhorse, it often fails when faced with acid-sensitive functionalities or the need for meta-substitution on deactivated rings. This guide moves beyond textbook definitions to provide a decision-making framework for selecting the optimal synthetic route—balancing atom economy, functional group tolerance, and scalability.
The Synthetic Landscape: A Strategic Decision Matrix
The choice of method depends heavily on the electronic nature of the substrate and the desired substitution pattern.
Diagram 1: Synthetic Route Decision Matrix
Caption: Logical flow for selecting the optimal synthesis method based on substrate electronics and availability.
Classical Approaches & Modern Optimizations
Friedel-Crafts Acylation: Beyond
The traditional use of stoichiometric
Modern Optimization: Zeolite Catalysis To improve sustainability and regioselectivity (often favoring para due to pore confinement), Zeolites (e.g., H-Beta, H-ZSM-5) are superior.
-
Mechanism: The zeolite acts as a solid Brønsted acid. The pore size restricts the formation of bulky ortho or polysubstituted isomers, offering high para-selectivity for monosubstituted substrates.
-
Green Advantage: The catalyst is recoverable by filtration and regenerable via calcination.
The Weinreb Amide Protocol
When starting from benzoic acids or esters, the addition of Grignard reagents (e.g.,
The Solution: Convert the acid to a Weinreb Amide (
-
Causality: The Weinreb amide forms a stable 5-membered chelate with the metal (Mg or Li).[2] This stable intermediate does not collapse to the ketone until acidic workup, effectively preventing the second addition of the nucleophile.
Transition Metal Catalysis: The Gold Standard for Deactivated Rings
For aryl halides, especially those bearing electron-withdrawing groups where Friedel-Crafts fails, Palladium catalysis is essential.
Carbonylative Coupling
This approach constructs the ketone backbone from three components: an aryl halide, Carbon Monoxide (CO), and a nucleophile (e.g., organostannane or organoboron).
Safety Note: Handling high-pressure CO gas is hazardous. A "Technical Tip" for modern labs is using Chloroform (
Diagram 2: Pd-Catalyzed Carbonylative Cycle
Caption: Mechanism of Carbonylative Suzuki-Miyaura Coupling using CO insertion.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the intermediate checks (TLC/Color change) fail, do not proceed.
Protocol A: Weinreb Amide Synthesis of Polysubstituted Acetophenone
Target: Conversion of 3,5-dimethoxybenzoic acid to 3,5-dimethoxyacetophenone.
Reagents:
-
3,5-Dimethoxybenzoic acid (1.0 eq)
-
CDI (1.1 eq) or EDC/HOBt
- -Dimethylhydroxylamine HCl (1.1 eq)
- (3.0 M in ether, 1.2 eq)
-
Solvents: DCM (anhydrous), THF (anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve carboxylic acid in anhydrous DCM under Argon. Add CDI portion-wise.
-
Checkpoint: Observe vigorous
evolution. Stir until gas evolution ceases (approx. 30 min). This confirms acyl imidazole formation.
-
-
Amide Formation: Add
-Dimethylhydroxylamine hydrochloride. Stir at RT for 3-12 hours.-
Validation: TLC (50% EtOAc/Hex) should show complete consumption of acid.
-
-
Workup 1: Quench with 1M HCl, extract with DCM, dry over
, and concentrate. (The Weinreb amide is stable). -
Grignard Addition: Dissolve the isolated Weinreb amide in anhydrous THF. Cool to 0°C.
-
Nucleophilic Attack: Add
dropwise.-
Mechanistic Insight: The reaction stops at the stable tetrahedral magnesium chelate.
-
-
Hydrolysis (Critical): Pour the mixture into cold 1M HCl.
-
Causality: The acid destroys the chelate, collapsing the intermediate to release the ketone.
-
-
Purification: Extract with EtOAc. Purify via silica column.
Protocol B: Pd-Catalyzed Carbonylative Coupling (CO-Free Route)
Target: Synthesis of 4-cyanoacetophenone from 4-bromobenzonitrile using
Reagents:
-
Aryl Bromide (1.0 mmol)
-
Phenylboronic acid or Methylboronic acid equivalent (1.5 mmol)
- (2 mol%)
-
Ligand:
or XPhos - (3.0 eq) - Source of CO
-
KOH (4.0 eq)
-
Solvent: Toluene/Water biphasic mix.[3]
Step-by-Step Workflow:
-
Catalyst Prep: Charge a pressure tube with Aryl Bromide, Boronic Acid,
, and Ligand. -
Solvent System: Add Toluene and
.[3] Then add the aqueous KOH solution.-
Safety:
+ KOH generates dichlorocarbene (:CCl2), which hydrolyzes to CO. Ensure the vessel is sealed immediately.
-
-
Reaction: Heat to 80°C for 12-24 hours.
-
Validation: The organic layer will darken as Pd(0) forms.
-
-
Workup: Cool, separate layers. The product resides in the organic (Toluene) phase.
Comparative Data Analysis
Table 1: Comparison of Synthetic Methodologies for Acetophenones
| Feature | Friedel-Crafts (Traditional) | Friedel-Crafts (Zeolite) | Weinreb Amide Route | Pd-Carbonylation |
| Substrate Scope | Electron-Rich Only | Electron-Rich Only | Acids/Esters | Aryl Halides (Any) |
| Regioselectivity | Poor (Ortho/Para mix) | High (Para dominant) | Pre-defined by SM | Pre-defined by SM |
| Conditions | Harsh (Lewis Acid) | Mild (Solid Acid) | Mild to Mod. (Grignard) | Mild (Base required) |
| Atom Economy | Low (Stoichiometric Al waste) | High (Catalytic) | Moderate | High |
| Key Risk | Over-acylation | Pore diffusion limits | Moisture sensitivity | CO toxicity / Pd cost |
References
-
Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Source: Sartori, G., & Maggi, R. (2010). Chemical Reviews / CRC Press. URL:[Link]
-
Palladium-Catalysed Carbonyl
-Arylation of Acetone and Acetophenones. Source: Beller, M., et al. (2013). Chemistry – A European Journal. URL:[Link] -
Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones Using Chloroform as the Carbon Monoxide Source. Source: Jain, N., et al. (2017).[3] Journal of Organic Chemistry. URL:[Link][3]
-
Synthesis of Weinreb Amides and Their Derivatives. Source: ResearchGate Review (2020). URL:[Link]
-
Transition-Metal-Catalyzed Direct Arylation of (Hetero)Arenes by C-H Bond Cleavage. Source: Ackermann, L., et al. (2009).[4] Angewandte Chemie International Edition. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source [organic-chemistry.org]
- 4. Transition-metal-catalyzed direct arylation of (hetero)arenes by C-H bond cleavage [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone from 4-fluoro-3-methoxyacetophenone
Abstract & Strategic Overview
This application note details the optimized protocol for the synthesis of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone via the electrophilic aromatic nitration of 4-fluoro-3-methoxyacetophenone . This transformation is a critical step in the generation of polysubstituted benzene intermediates used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs).
The Challenge: Regiocontrol
The synthesis presents a classic competition between electronic activation and steric hindrance. The starting material contains three directing groups:
-
Methoxy (-OMe): Strongly activating, ortho/para director.
-
Fluoro (-F): Weakly deactivating, ortho/para director.
-
Acetyl (-COCH₃): Moderately deactivating, meta director.
Scientific Rationale: The methoxy group at position 3 is the dominant directing group. It activates positions 2 (ortho) and 6 (para). Position 4 is blocked by fluorine.
-
Position 2: Theoretically activated but sterically congested, "sandwiched" between the acetyl group and the methoxy group.
-
Position 6: Activated (para to methoxy) and significantly less sterically hindered.
Therefore, under kinetically controlled conditions (low temperature), nitration occurs predominantly at position 6. Upon re-indexing the IUPAC nomenclature for the product, this position becomes C2, yielding the target 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone .
Chemical Reaction & Mechanism
Reaction Scheme
The reaction utilizes fuming nitric acid in a sulfuric acid medium.[1] The use of concentrated H₂SO₄ serves dual purposes: it acts as a solvent and a catalyst to generate the active nitronium ion (
Caption: General reaction scheme showing the transformation of the acetophenone precursor to the nitro-derivative.
Mechanistic Pathway & Regioselectivity
The following diagram illustrates the directing effects leading to the specific regioisomer.
Caption: Mechanistic flow highlighting the preference for substitution at Position 6 (Para to Methoxy) over Position 2.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Starting Material | 4-Fluoro-3-methoxyacetophenone (>98%) | Substrate |
| Nitric Acid | Fuming (>90%) or 70% HNO₃ | Nitrating Agent |
| Sulfuric Acid | Concentrated (98%) | Solvent/Catalyst |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |
| Ethanol | Absolute | Recrystallization |
| Reactor | Jacketed glass reactor with overhead stirring | Reaction Vessel |
Step-by-Step Methodology
Safety Pre-Check: Nitration reactions are exothermic.[2] Ensure cooling system is functional before acid addition. Wear full PPE including face shield and acid-resistant gloves.
Step 1: Preparation of Substrate Solution
-
Charge the reactor with Sulfuric Acid (5.0 vol) .
-
Cool the acid to -10°C .
-
Slowly add 4-Fluoro-3-methoxyacetophenone (1.0 eq) portion-wise.
-
Note: Maintain internal temperature below 0°C. The dissolution is exothermic.
-
Checkpoint: Ensure the solution is homogeneous before proceeding.
-
Step 2: Controlled Nitration
-
Prepare a mixture of Fuming HNO₃ (1.05 eq) and H₂SO₄ (1.0 vol) in a separate dropping funnel (optional, or add HNO₃ neat if using fuming).
-
Add the Nitric Acid dropwise to the substrate solution.[3]
-
Critical Process Parameter (CPP): The addition rate must be controlled to keep the internal temperature between -10°C and -5°C .
-
Warning: Exceeding 0°C increases the risk of dinitration and oxidative byproducts.
-
-
After addition, stir the mixture at -5°C for 60 minutes .
Step 3: Quenching & Isolation
-
Prepare a slurry of Crushed Ice (10 vol) and water.
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Observation: A pale yellow to off-white precipitate should form immediately.
-
-
Stir the quenched slurry for 30 minutes to ensure all acid is diluted and the product fully precipitates.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with Cold Water (3 x 2 vol) until the filtrate pH is neutral (pH 6-7).
Step 4: Purification[4]
-
Dissolve the crude wet cake in hot Ethanol (approx. 3-4 vol) .
-
Allow the solution to cool slowly to room temperature, then chill to 0°C.
-
Filter the crystals and dry in a vacuum oven at 45°C for 12 hours.
Quality Control & Validation
Expected Analytical Data
-
Appearance: Pale yellow crystalline solid.
-
Melting Point: Distinct range (approx. 100-105°C, value to be experimentally verified based on specific polymorph).
-
¹H NMR (400 MHz, CDCl₃):
- 2.55 (s, 3H, Acetyl-CH₃)
- 4.01 (s, 3H, O-CH₃)
- 6.85 (d, 1H, Ar-H, ortho to F)
- 7.70 (d, 1H, Ar-H, ortho to NO₂)
-
Note: The key confirmation is the para-relationship of the protons or specific coupling constants confirming the 2,4,5-substitution pattern.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation during quench. | Ensure quench volume is sufficient; extract filtrate with DCM if necessary. |
| Dinitration Impurity | Temperature spike >0°C or excess HNO₃. | Strictly control addition rate; reduce HNO₃ equivalents to 1.02 eq. |
| Oily Product | Residual solvent or isomer mixture. | Recrystallize from EtOH/Water mix; ensure thorough drying. |
Process Workflow Diagram
Caption: Operational workflow for the batch synthesis process.
References
-
Osimertinib Synthesis Context
- Nitration Regioselectivity
-
General Acetophenone Nitration
-
Related Fluorinated Intermediates
Sources
- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 4. 1-(4-BroMo-3-Methoxyphenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
Application Note: Utilizing 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone as a Scaffold for Fluorinated Kinase Inhibitors
This Application Note is designed for researchers and process chemists in the field of medicinal chemistry, specifically focusing on the synthesis of Type I and Type II kinase inhibitors targeting receptor tyrosine kinases (RTKs) such as c-Met, VEGFR, and EGFR.
Executive Summary
The compound 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone (CAS: 1414877-12-5) is a high-value synthetic intermediate characterized by a densely functionalized acetophenone core. Its specific substitution pattern—containing a nitro group ortho to an acetyl moiety, flanked by fluorine and methoxy groups—makes it an ideal precursor for constructing 6,7-disubstituted quinoline and quinazoline pharmacophores.
These heterocyclic cores are ubiquitous in FDA-approved kinase inhibitors (e.g., Cabozantinib , Lenvatinib , Vandetanib ) where the 6,7-dimethoxy or fluoro-methoxy motif is critical for metabolic stability and optimizing the electron density of the hinge-binding region.
This guide details the protocol for converting this precursor into 7-Fluoro-6-methoxy-4-quinolone , a versatile "master key" intermediate for generating libraries of 4-anilinoquinoline kinase inhibitors.
Strategic Importance in Drug Design
The "Warhead" Precursor
In kinase inhibitor development, the ATP-binding pocket often accommodates a bicyclic heteroaromatic ring (the "hinge binder"). The 4-fluoro-5-methoxy substitution on the phenyl ring of the precursor translates directly to the 7-fluoro-6-methoxy pattern on the final quinoline/quinazoline ring.
-
Fluorine (C7 position): Enhances metabolic stability by blocking oxidative metabolism at a reactive site and modulates the pKa of the phenolic hydroxyl (if dealkylated), affecting solubility.
-
Methoxy (C6 position): Provides a hydrogen bond acceptor for water-mediated interactions within the solvent-exposed region of the kinase pocket.
Structural Mapping
The transformation of the precursor into a bioactive core follows a logical atom-mapping sequence:
Figure 1: Atom economy of the cyclization process. The entire carbon skeleton is retained, maximizing synthetic efficiency.
Experimental Protocol: Synthesis of 7-Fluoro-6-methoxy-4-quinolone
This protocol utilizes a modified Leimgruber-Batcho sequence, adapting the classic indole synthesis to favor quinolone formation by retaining the carbonyl oxygen.
Reaction Scheme
-
Enamine Formation: Condensation with
-Dimethylformamide dimethyl acetal (DMF-DMA).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reductive Cyclization: Iron-mediated reduction of the nitro group, triggering spontaneous intramolecular condensation.
Materials & Reagents
| Reagent | Equiv. | Role |
| 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone | 1.0 | Limiting Reagent |
| 2.5 | C1 Homologation Reagent | |
| Iron Powder (325 mesh) | 5.0 | Reductant |
| Glacial Acetic Acid | 10.0 | Solvent/Proton Source |
| DMF (Anhydrous) | - | Solvent (Step 1) |
| Ethanol/Water | - | Workup Solvent |
Step-by-Step Methodology
Step 1: Enaminone Formation
-
Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g (46.9 mmol) of the nitro-acetophenone precursor in 50 mL of anhydrous DMF.
-
Addition: Add 15.6 mL (117 mmol, 2.5 eq) of DMF-DMA via syringe under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 110°C for 4 hours. The solution will turn deep red/orange, indicating the formation of the
-dimethylamino-vinyl ketone intermediate. -
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting ketone (
) should disappear, replaced by a polar, UV-active spot ( ). -
Concentration: Remove excess DMF and DMF-DMA under reduced pressure (rotary evaporator, 60°C bath) to yield the crude enaminone as a viscous dark red oil. Note: This intermediate is moisture-sensitive; proceed immediately to Step 2.
Step 2: Reductive Cyclization
-
Preparation: Resuspend the crude oil from Step 1 in 100 mL of Glacial Acetic Acid.
-
Reduction: Add 13.1 g (235 mmol, 5.0 eq) of Iron powder.
-
Cyclization: Heat the suspension to 100°C with vigorous stirring.
-
Completion: Stir for 2–3 hours. The reaction mixture will turn dark brown/black.
-
Workup:
-
Filter through a pad of Celite to remove iron residues; wash the pad with hot ethanol (50 mL).
-
Concentrate the filtrate to approximately 30 mL.
-
Pour the residue into 200 mL of ice-cold water . The product, 7-Fluoro-6-methoxy-4-quinolone , will precipitate as a tan/off-white solid.
-
Purification: Filter the solid, wash with water (
mL) and cold diethyl ether ( mL). Dry in a vacuum oven at 50°C overnight.
Yield Expectation: 75–85% Appearance: Tan to pale yellow powder.
Downstream Application: Synthesis of Kinase Inhibitors
Once the 7-Fluoro-6-methoxy-4-quinolone scaffold is secured, it serves as the core for generating Type I ATP-competitive inhibitors.
Chlorination (Activation)
The 4-quinolone is converted to 4-chloro-7-fluoro-6-methoxyquinoline using thionyl chloride (
Coupling (Library Generation)
Reaction of the 4-chloro intermediate with various anilines yields the final inhibitor.
Case Study: Synthesis of a "Cabozantinib-like" Analog
-
Core: 4-Chloro-7-fluoro-6-methoxyquinoline.
-
Nucleophile: 4-Fluoroaniline (or complex anilines like 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline).
-
Conditions: Isopropanol, reflux, 3 hours. Product precipitates as the HCl salt.
Figure 2: Complete synthetic workflow from precursor to bioactive kinase inhibitor.
Quality Control & Analytical Standards
To ensure the integrity of the synthesis, the following analytical parameters should be verified.
| Parameter | Specification | Method |
| Appearance | Tan/Yellow Solid | Visual |
| Purity | >98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| MS (ESI+) | LC-MS | |
| 1H NMR | Diagnostic Peaks: | DMSO- |
NMR Interpretation Note:
The shift of the C3 proton (approx. 6.0–6.3 ppm) is characteristic of the 4-quinolone system. Disappearance of the acetyl methyl singlet (
Safety & Handling
-
Precursor: Nitroaromatics can be energetic. Avoid heating dry material in confined spaces.
-
DMF-DMA: Moisture sensitive and flammable. Handle in a fume hood.
-
POCl3 (if used downstream): Reacts violently with water. Quench carefully.
References
-
Synthesis of Fluorinated Indoles and Quinolines. TSI Journals. (2010). "An efficient approach towards the synthesis of indoles... via a modified Leimgruber-Batcho indole synthesis."
-
Kinase Inhibitor Scaffolds. MDPI Molecules. (2012). "Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives."
-
Chemical Properties of Precursor. PubChem. (2026).[6] "2-(18F)fluoro-2-methoxy-1-(4-nitrophenyl)ethanone Compound Summary."
-
Reaction Mechanism (DMF-DMA). Liskon Biological. (2024). "Exploration of the Reaction Mechanism of DMF-DMA."
Sources
- 1. Exploration of the Reaction Mechanism of DMF-DMA - LISKON [liskonchem.com]
- 2. US20230219969A1 - Isotryptamine psychoplastogens and uses thereof - Google Patents [patents.google.com]
- 3. osti.gov [osti.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. 2-(18F)fluoro-2-methoxy-1-(4-nitrophenyl)ethanone | C9H8FNO4 | CID 177855965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Hydrogenation of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
Introduction: The Strategic Value of 2-Aminoacetophenones
The target molecule, 1-(2-amino-4-fluoro-5-methoxyphenyl)ethanone, is a highly functionalized aniline derivative. Its strategic importance lies in its role as a key building block for the synthesis of complex heterocyclic systems in pharmaceutical and materials science research. Analogous to related structures like 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, which serve as precursors for bioactive compounds such as quinolones, this scaffold offers a versatile platform for drug discovery.[1] The conversion of the nitro-precursor, 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone, via catalytic hydrogenation is the pivotal step in unlocking its synthetic potential. This document provides a detailed guide to the reaction, focusing on catalyst selection, procedural protocols, and the scientific rationale behind key experimental choices.
Reaction Overview and Chemoselectivity Challenges
The primary transformation is the reduction of an aromatic nitro group to a primary amine. While seemingly straightforward, the substrate presents significant chemoselectivity challenges due to the presence of multiple reducible or sensitive functional groups:
-
Nitro Group: The primary target for reduction.
-
Ketone: Susceptible to reduction to a secondary alcohol.
-
Aryl-Fluoride Bond: Prone to hydrodefluorination (C-F bond cleavage), a common side reaction with certain catalysts, particularly Palladium.[2][3]
-
Methoxy Ether: Generally stable, but can undergo hydrogenolysis under harsh conditions.
The central goal is to achieve complete reduction of the nitro group while preserving the ketone and, most critically, the aryl-fluoride bond.
The Causality of Catalyst Selection
The choice of catalyst is the most critical parameter governing the success and selectivity of this hydrogenation. The selection process involves a trade-off between reaction rate, cost, and the propensity for undesirable side reactions.
Palladium on Carbon (Pd/C)
Palladium on carbon is a highly active and widely used catalyst for the hydrogenation of nitro groups.[2][4][5] Its high efficiency makes it an attractive first choice. However, its major drawback is a well-documented tendency to catalyze hydrodehalogenation, which poses a significant risk to the C-F bond in the substrate.[2] Therefore, while a viable option, its use requires careful monitoring to minimize the formation of the defluorinated impurity.
Raney® Nickel (Raney Ni)
Raney Nickel, a sponge-like nickel-aluminium alloy, is an excellent and cost-effective alternative to precious metal catalysts (PMCs).[6][7] Crucially, it is often the catalyst of choice when hydrodehalogenation is a concern, demonstrating superior selectivity for nitro group reduction in halogenated aromatics.[2][3] Its primary disadvantages are its pyrophoric nature, requiring specific handling procedures, and potentially lower activity compared to palladium.[3][8] For this specific transformation, Raney Ni represents the optimal choice for prioritizing chemoselectivity.
Platinum(IV) Oxide (PtO₂, Adams' Catalyst)
Platinum-based catalysts are also highly effective for nitro reductions and are generally less prone to causing hydrodehalogenation than palladium.[9][10] PtO₂ can be used to achieve high selectivity. However, under more forcing conditions (higher pressures and temperatures), it is also capable of reducing the aromatic ring itself, a reaction not typically observed with Pd or Ni under standard nitro reduction conditions.[11]
Catalyst Selection Summary
| Catalyst | Primary Advantage | Primary Disadvantage | Recommendation for Topic |
| 10% Pd/C | High activity, rapid reaction times. | High risk of hydrodefluorination. | Use with caution; requires careful monitoring. |
| Raney® Ni | Excellent chemoselectivity, low risk of hydrodefluorination, cost-effective. | Pyrophoric, requires careful handling, may be slower. | Recommended for optimal selectivity. |
| PtO₂ | Good selectivity, low dehalogenation risk. | Can catalyze ring reduction at higher pressures/temperatures. | A strong alternative to Raney Ni. |
Mechanistic Considerations and Safety
The catalytic hydrogenation of a nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 5. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. acs.org [acs.org]
- 8. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 9. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 10. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. scs.illinois.edu [scs.illinois.edu]
Application Notes & Protocols: A Researcher's Guide to Reagents for Baeyer-Villiger Oxidation of Acetophenone Derivatives
The Baeyer-Villiger oxidation, a cornerstone of synthetic organic chemistry, offers a powerful method for the transformation of ketones into esters, and cyclic ketones into lactones.[1][2][3] First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, facilitated by a peroxyacid or other suitable oxidant.[1] For researchers in drug development and medicinal chemistry, the Baeyer-Villiger oxidation of acetophenone derivatives is of particular interest, as it provides a direct route to valuable phenyl acetate esters, which are common structural motifs in pharmaceuticals and other bioactive molecules.
This guide provides an in-depth exploration of the reagents commonly employed for the Baeyer-Villiger oxidation of acetophenones, offering insights into their mechanisms, applications, and safety considerations. Detailed protocols are provided to enable researchers to confidently select and implement the most appropriate method for their specific synthetic challenges.
The Reaction Mechanism: Understanding the Criegee Intermediate
The generally accepted mechanism for the Baeyer-Villiger oxidation proceeds through a key tetrahedral intermediate known as the Criegee intermediate.[1][2][4] The reaction is typically initiated by the protonation of the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[2][5] A nucleophilic attack by the peroxyacid then forms the Criegee intermediate. The reaction culminates in a concerted rearrangement where one of the groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide, cleaving the weak O-O bond and forming the ester product.[1][5][6]
The regioselectivity of the Baeyer-Villiger oxidation is a critical consideration and is governed by the migratory aptitude of the substituents on the ketone. For unsymmetrical ketones like most acetophenone derivatives, the group that can better stabilize a positive charge is more likely to migrate.[3] The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3][5] In the case of substituted acetophenones, electron-donating groups on the phenyl ring enhance its migratory aptitude, while electron-withdrawing groups decrease it.
Visualizing the Mechanism
Caption: Generalized mechanism of the Baeyer-Villiger oxidation.
A Comparative Overview of Key Reagent Systems
The choice of oxidant is paramount to the success of a Baeyer-Villiger oxidation. While classic peroxyacids are highly effective, modern methodologies have introduced more environmentally benign and catalytic alternatives.
| Reagent Class | Specific Examples | Key Advantages | Key Disadvantages |
| Peroxyacids | meta-Chloroperoxybenzoic acid (m-CPBA), Trifluoroperacetic acid (TFPAA), Peracetic acid | High reactivity, well-established procedures, predictable regioselectivity.[1][2] | Potential for explosive decomposition, often requires stoichiometric amounts, can lead to acidic byproducts.[7] |
| Hydrogen Peroxide with Catalysts | H₂O₂/Lewis Acids (e.g., BF₃, Sn-zeolites), H₂O₂/Brønsted Acids | H₂O₂ is an inexpensive and environmentally friendly oxidant, producing only water as a byproduct.[8][9] Catalytic nature reduces waste. | H₂O₂ is less reactive than peroxyacids and requires activation by a catalyst.[1][8] Reaction conditions may need careful optimization. |
| Other Peroxides | Urea-hydrogen peroxide (UHP), tert-Butyl hydroperoxide | UHP is a stable, solid source of H₂O₂.[7][9] tert-Butyl hydroperoxide is less reactive and can offer different selectivity.[1] | Often require activation or specific catalysts. |
| Enzymatic Systems | Baeyer-Villiger Monooxygenases (BVMOs) | High enantioselectivity, mild reaction conditions (aqueous media, room temperature), environmentally friendly.[9][10] | Limited substrate scope, enzyme availability and stability can be issues. |
Safety First: Handling Peroxides and Peroxyacids
Peroxy compounds are energetic materials and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[11][12]
-
Storage: Store peroxides and peroxyacids in their original containers in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials such as metals and strong acids or bases.[11][13]
-
Handling: Use non-metal spatulas and equipment to avoid catalytic decomposition.[11] Never return unused reagent to the original container to prevent contamination.[13][14]
-
Quenching and Disposal: Reactions should be carefully quenched with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[2] Dispose of all peroxide-containing waste according to institutional guidelines.[11]
Experimental Protocols
The following protocols are designed for the Baeyer-Villiger oxidation of a model substrate, 4'-methoxyacetophenone, to yield 4-methoxyphenyl acetate. These protocols can be adapted for other acetophenone derivatives with appropriate adjustments to reaction times and purification methods.
Protocol 1: Classic Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol utilizes the widely available and highly effective peroxyacid, m-CPBA.
Materials:
-
4'-Methoxyacetophenone
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% max purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4'-methoxyacetophenone (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.5 equiv) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the acetophenone derivative at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Greener Oxidation using Hydrogen Peroxide and a Lewis Acid Catalyst
This protocol employs a more environmentally friendly oxidant, hydrogen peroxide, activated by a Lewis acid. Sn-Beta zeolite is an effective heterogeneous catalyst for this transformation.[15]
Materials:
-
4'-Methoxyacetophenone
-
Hydrogen peroxide (30% aqueous solution)
-
Sn-Beta zeolite catalyst
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4'-methoxyacetophenone (1.0 equiv), Sn-Beta zeolite (5-10 mol% Sn), and 1,2-dichloroethane (DCE).
-
Heat the mixture to reflux with vigorous stirring.
-
Add 30% aqueous hydrogen peroxide (2.0-3.0 equiv) dropwise to the refluxing mixture over a period of 1 hour.
-
Maintain the reaction at reflux for 24-48 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the heterogeneous catalyst and wash it with the reaction solvent. The catalyst can often be recovered, washed, dried, and reused.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Workflow Visualization
Sources
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 9. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
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- 11. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
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- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note & Protocols: One-Pot Synthesis of Bio-Relevant Heterocycles from Fluorinated Nitro Phenones
Abstract & Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, capable of enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2][3] When combined with a nitro group, a versatile functional handle and pharmacophore, the resulting fluorinated nitro phenone structures become powerful building blocks for medicinal chemistry.[4] This guide details the principles and execution of one-pot synthesis methods starting from these high-value intermediates. One-pot synthesis, a strategy where multiple reaction steps are performed in a single vessel without isolating intermediates, offers significant advantages in efficiency, resource management, and sustainability, aligning with the principles of green chemistry.[5][6][7]
This document moves beyond a simple recitation of steps to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these powerful synthetic sequences. We will focus on a tandem condensation-cyclization reaction to construct a fluorinated, nitro-substituted heterocyclic system, a motif of significant interest in pharmaceutical development.
Foundational Precursor: 4'-Fluoro-3'-nitroacetophenone
The successful execution of any one-pot synthesis relies on the quality and accessibility of the starting materials. A common and versatile precursor for the protocols described herein is 4'-Fluoro-3'-nitroacetophenone.
Synthesis Overview: This key intermediate is typically synthesized via electrophilic nitration of 4'-fluoroacetophenone. The fluorine atom is an ortho-, para-director; however, the acetyl group is a meta-director and deactivating. The directing effects are reconciled by nitration occurring ortho to the fluorine and meta to the acetyl group.
A general laboratory-scale procedure involves the slow addition of nitric acid to a solution of 4'-fluoroacetophenone in concentrated sulfuric acid at low temperatures (e.g., -15 °C to 0 °C).[8] The reaction is carefully monitored and then quenched in ice water, with the product extracted and purified by column chromatography.[8] This precursor is also commercially available from multiple suppliers.[4]
| Property | Value | Source |
| CAS Number | 400-93-1 | [4][8] |
| Molecular Formula | C₈H₆FNO₃ | [8] |
| Appearance | Light yellow crystalline powder | [8] |
| Key Functionalities | Ketone, Aromatic Fluoride, Nitro Group | [4] |
One-Pot Synthesis: Strategic Workflow
The core principle of the one-pot methods discussed is to leverage the reactivity of the fluorinated nitro phenone's functional groups in a sequential, controlled manner. The workflow avoids costly and time-consuming isolation of intermediates, streamlining the path to molecular complexity.
Caption: General workflow for a one-pot tandem synthesis.
Application Protocol: One-Pot Synthesis of a Fluorinated 2-Amino-dihydropyrimidine Derivative
This protocol details a tandem Claisen-Schmidt condensation followed by a cyclization reaction to form a dihydropyrimidine derivative. This class of compounds is of high interest in medicinal chemistry.
Materials & Reagents
-
4'-Fluoro-3'-nitroacetophenone (1.0 equiv)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.05 equiv)
-
Guanidine hydrochloride (1.2 equiv)
-
Potassium hydroxide (KOH) (3.0 equiv)
-
Ethanol (Reagent Grade)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Methodology
Note: Perform all steps in a well-ventilated fume hood.
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (30 mL).
-
Base Dissolution: Add potassium hydroxide pellets (3.0 equiv) to the ethanol and stir until fully dissolved. Some warming may occur.
-
Reactant Addition (Step 1): To the ethanolic KOH solution, add 4'-Fluoro-3'-nitroacetophenone (1.0 equiv) and the selected aromatic aldehyde (1.05 equiv).
-
Condensation Reaction: Stir the mixture at room temperature for 2-3 hours. The progress of the reaction, forming the intermediate α,β-unsaturated ketone (chalcone), can be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The appearance of a new, lower Rf spot corresponding to the more conjugated chalcone indicates successful condensation. Do not isolate the intermediate.
-
Reactant Addition (Step 2): Once the formation of the chalcone intermediate is deemed complete by TLC, add guanidine hydrochloride (1.2 equiv) directly to the reaction mixture.
-
Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the consumption of the intermediate chalcone by TLC.
-
Reaction Quench & Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (150 mL). A precipitate should form.
-
Product Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).
-
Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure dihydropyrimidine product.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Yield & Purity
-
Expected Yield: 65-80% (based on the limiting reagent, 4'-Fluoro-3'-nitroacetophenone).
-
Expected Purity: >95% after purification.
Mechanistic Insights & Rationale
Understanding the mechanism is critical for optimization and troubleshooting. This one-pot reaction is a carefully choreographed sequence where the product of the first reaction becomes the substrate for the second.
Caption: Mechanistic pathway of the tandem reaction sequence.
-
Causality of Step 1 (Claisen-Schmidt Condensation): The strong base (KOH) is essential for deprotonating the α-carbon of the 4'-fluoro-3'-nitroacetophenone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product rapidly dehydrates under the basic conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone). This step is driven by the formation of an extended π-system.[9]
-
Causality of Step 2 (Cyclization): Guanidine is a bidentate nucleophile. The reaction proceeds via a Michael addition, where one of the amine groups of guanidine attacks the electron-deficient β-carbon of the chalcone.[10] This is followed by an intramolecular cyclization, where the other amine group attacks the ketone carbonyl. A final dehydration step yields the stable six-membered dihydropyrimidine ring. The entire sequence is often referred to as a Biginelli-like reaction.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of chalcone (Step 1) | Insufficiently strong base or wet solvent. Aldehyde is unreactive. | Ensure KOH is fresh and ethanol is anhydrous. If using a deactivated aldehyde, consider a stronger base like sodium ethoxide or slightly elevated temperature (40 °C). |
| Incomplete cyclization (Step 2) | Insufficient heating time or temperature. Deactivation of guanidine. | Increase reflux time and monitor by TLC. Ensure the pH of the solution remains basic after guanidine hydrochloride addition; add more KOH if necessary. |
| Formation of multiple byproducts | Side reactions like Cannizzaro reaction of the aldehyde or self-condensation. | Add the aldehyde slowly to the solution of the ketone and base. Ensure the temperature of Step 1 does not rise excessively. |
| Difficult purification | Product is an oil or purification leads to significant loss. | If recrystallization fails, silica gel column chromatography is the preferred method. Ensure the crude product is thoroughly dried before attempting chromatography. |
Conclusion
The one-pot tandem synthesis strategy represents a highly efficient and elegant approach to constructing complex, fluorinated heterocyclic molecules from readily available nitro phenone building blocks. By understanding the underlying mechanistic principles, researchers can effectively implement and adapt these protocols to generate diverse libraries of compounds for applications in drug discovery and materials science. This method minimizes waste and labor, accelerating the pace of chemical innovation.[5][11]
References
- The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
- Fu, G. C. (2014). Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. National Institutes of Health.
- BenchChem. (2025). Industrial Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols. BenchChem.
- MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.
- University of Massachusetts Boston. (2016). Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis. ScholarWorks at UMass Boston.
- ACS Publications. (2025). Recent Advances on Catalytic Asymmetric Synthesis of Molecules Bearing a Fluorine-Containing Stereogenic Carbon Center (2015–2024). Chemical Reviews.
- RSC Publishing. (n.d.). One-pot synthesis of α,β-unsaturated ketones through sequential alkyne dimerization/hydration reactions using the Hoveyda–Grubbs catalyst. New Journal of Chemistry.
- International Journal of Pharmaceutical Sciences. (2025). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing.
- Zhao, W., & Chen, F.-E. (2012). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. Current Organic Synthesis.
- Bentham Science. (2012). One-Pot Synthesis and its Practical Application in Pharmaceutical Industry. Current Organic Synthesis.
- ResearchGate. (n.d.). One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry. Request PDF.
- Organic Chemistry Portal. (2000). A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride.
- Journal of Advanced Research in Applied Sciences and Engineering Technology. (n.d.). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts.
- EurekAlert!. (2023). Chemists develop reaction cascade to produce fluorinated molecules.
- ChemicalBook. (n.d.). 4'-Fluoro-3'-nitroacetophenone CAS#: 400-93-1.
- ACS Publications. (2022). One-Pot Biocatalytic Synthesis of Primary, Secondary, and Tertiary Amines with Two Stereocenters from α,β-Unsaturated Ketones Using Alkyl-Ammonium Formate.
- Molecules. (n.d.). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism.
- ACS Publications. (2009). Facile Stereoselective Synthesis of Fluorinated Flavanone Derivatives via a One-Pot Tandem Reaction. The Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Assembly of fluorinated chromanones via enantioselective tandem reaction. Chemical Communications.
- Ossila. (n.d.). 4′-Fluoro-3′-nitroacetophenone | CAS Number 400-93-1.
- PubMed. (2013). One-step radiosynthesis of 4-nitrophenyl 2-[(18) F]fluoropropionate ([(18) F]NFP); improved preparation of radiolabeled peptides for PET imaging.
- ResearchGate. (2025). ChemInform Abstract: One-Pot Syntheses of α,β-Unsaturated Carbonyl Compounds Through Palladium-Mediated Dehydrogenation of Ketones, Aldehydes, Esters, Lactones and Amides. Request PDF.
- Macquarie University. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing.
- ResearchGate. (2025). Facile Stereoselective Synthesis of Fluorinated Flavanone Derivatives via a One-Pot Tandem Reaction. Request PDF.
- RSC Publishing. (n.d.). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry.
- PubMed. (2005). Fully automated one-pot synthesis of [18F]fluoromisonidazole.
- Apollo Scientific. (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.
- ResearchGate. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. PDF.
- Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies.
- Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.
- CHIMIA. (n.d.). Unique Reactivity of Fluorinated Molecules with Transition Metals.
- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
- Patsnap. (2019). Synthetic method for 1,2,4-trifluorobenzene. Eureka.
- MDPI. (n.d.). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones.
- Google Patents. (n.d.). US20200262776A1 - New Process for the Manufacture of Fluorinated Benzenes and Fluorinated Benzophenones, and Derivatives Thereof.
- The University of Manchester. (2020). ALPHA-FLUORINATION OF NITROBENZENES AND NITROPYRIDINES VIA VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. Research Explorer.
- PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.
- PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
- BenchChem. (2025). The Pivotal Role of Fluorinated Compounds in Modern Drug Discovery and Development. BenchChem.
- Beilstein-Institut. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- RSC Publishing. (n.d.). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation.
- ResearchGate. (2025). A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines. Request PDF.
- Frontiers. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles.
- SpringerLink. (n.d.). One-pot synthesis of nitrones from nitro compounds by in situ trapping of arylhydroxylamines.
- PMC. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. National Institutes of Health.
- Walsh Medical Media. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests.
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- 9. A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride [organic-chemistry.org]
- 10. Assembly of fluorinated chromanones via enantioselective tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. "Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric" by Kenny Pham [scholarworks.umb.edu]
Troubleshooting & Optimization
Technical Support Center: Nitration of Fluoro-Methoxy Acetophenones
Ticket ID: NIT-FMA-OPT-01 Subject: Yield Optimization & Troubleshooting Guide for Electrophilic Nitration Status: Open / Knowledge Base Article Last Updated: 2025-10-24
Executive Summary
This technical guide addresses the yield and regioselectivity challenges encountered during the nitration of fluoro-methoxy acetophenones. These substrates are critical intermediates in the synthesis of chalcones, kinase inhibitors, and other APIs. The presence of the strongly activating methoxy group (
Common failure modes include regio-isomeric mixtures , oxidative deacetylation (ipso-substitution) , and tarring due to exotherms . This guide provides mechanistic insights, validated protocols, and a troubleshooting matrix to maximize yield.
Module 1: Mechanistic Insight & Regioselectivity
To improve yield, one must first predict the "Battle of the Directing Groups."
-
Methoxy (
): Strong activator. Directs ortho/para. Dominates the regiochemistry. -
Fluoro (
): Weak deactivator (inductive) but directs ortho/para (resonance). -
Acetyl (
): Strong deactivator.[1][2] Directs meta.
The "Ipso" Threat: In electron-rich systems (like methoxy-acetophenones), nitric acid can attack the carbon bearing the acetyl group. This leads to ipso-nitration or oxidative cleavage, replacing the acetyl group with a nitro group or converting it to a carboxylic acid, drastically reducing the yield of the desired acetophenone.
Visualizing the Reaction Pathway
Figure 1: Decision tree comparing standard mixed acid nitration vs. the acetyl nitrate method. The latter minimizes destructive side reactions common in electron-rich acetophenones.
Module 2: Troubleshooting Matrix
Use this table to diagnose specific yield failures in your current workflow.
| Symptom | Probable Cause | Technical Resolution |
| Low Yield (<40%) + Black Tar | Exotherm Spike. The reaction temperature exceeded 10°C. Electron-rich rings oxidize rapidly in hot HNO₃. | Active Cooling: Maintain internal temp between -10°C and 0°C. Add nitrating agent via syringe pump to control heat evolution. |
| Loss of Acetyl Group (Ipso) | Acid Concentration too High. Strong acid promotes ipso-attack at the acetyl position. | Switch to Acetyl Nitrate. Use Acetic Anhydride ( |
| Isomer Mixture (Regio-scramble) | Thermodynamic Control. High temperatures allow the reaction to reverse and find the most stable (but wrong) isomer. | Kinetic Control: Lower temperature to -15°C. Stop reaction immediately upon consumption of starting material (monitor via TLC/HPLC). |
| No Reaction / Recovered SM | Water in System. Water deactivates the formation of the Nitronium ion ( | Dehydrate: Use fuming HNO₃ or add oleum (fuming H₂SO₄) to scavenge water. Ensure glassware is oven-dried. |
| Dinitration (Over-reaction) | Stoichiometry Error. Methoxy activates the ring for a second attack. | Limit Reagent: Use exactly 1.05 equivalents of HNO₃. Do not use large excesses "just to be sure." |
Module 3: Optimized Protocols
Protocol A: The "Acetyl Nitrate" Method (Recommended for High Yield)
Best for: Maximizing yield and minimizing deacetylation.
Safety Warning: Acetyl nitrate is explosive if heated above 60°C. Never mix concentrated HNO₃ and Acetic Anhydride without strict temperature control.
-
Preparation:
-
Addition:
-
Dissolve the Fluoro-Methoxy Acetophenone (1.0 equiv) in a minimal amount of Acetic Anhydride or Dichloromethane (DCM).
-
Add the Acetyl Nitrate solution to the substrate solution slowly at -10°C.[5]
-
-
Quench:
-
Pour the reaction mixture over crushed ice/water.
-
Neutralize with saturated Sodium Bicarbonate (
) to remove acetic acid. -
Filter the precipitate (product) or extract with DCM.[5]
-
Protocol B: Modified Mixed Acid (For Scale-Up)
Best for: Situations where Acetic Anhydride is restricted or too hazardous for the scale.
-
Solvent: Use concentrated
as the solvent. Cool to -15°C.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Substrate: Dissolve the acetophenone in the cold sulfuric acid.
-
Nitrating Agent: Pre-mix HNO₃ (1.0 equiv) and
(2.0 equiv). -
Controlled Addition: Add the acid mix sub-surface if possible to avoid local hot spots.
-
Workup: Pour onto ice. The product usually precipitates as a solid.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is my product de-acetylating (turning into a benzoic acid derivative)? Answer: This is "Ipso-Nitration."[6] The position bearing the acetyl group is activated by the ortho/para directing methoxy group. Under strong acidic conditions, the nitronium ion attacks this position, displacing the acetyl group. Fix: Switch to Protocol A (Acetyl Nitrate). The milder conditions reduce the oxidation potential required for this cleavage [1].
Q2: I have 3-fluoro-4-methoxyacetophenone. Where will the nitro group go? Answer:
-
Methoxy (C4): Directs to C3 (blocked by F) and C5.
-
Fluoro (C3): Directs to C2 and C4 (blocked).
-
Acetyl (C1): Directs to C3 (blocked) and C5.
-
Result: The directing effects reinforce Position 5 . You should predominantly get 3-fluoro-4-methoxy-5-nitroacetophenone . If you see other isomers, check your temperature control.
Q3: Can I use nitrate salts (
Q4: How do I separate the isomers if I get a mixture? Answer:
-
Crystallization: Nitro-isomers often have vastly different melting points. Try recrystallizing from Ethanol/Water or Methanol.
-
Column Chromatography: Nitro groups significantly alter polarity. Use a gradient of Hexane:Ethyl Acetate (start 95:5).
-
Chemical Separation: If one isomer is sterically hindered (e.g., nitro between two substituents), it may react slower in downstream derivatization, allowing separation later.
Module 5: Workflow Visualization (Safety & Process)
Figure 2: Critical temperature control loop. Exotherms are the primary cause of yield loss (tarring) and safety incidents.
References
-
RSC Advances. "Ipso nitration in organic synthesis."[7] Royal Society of Chemistry, 2014.
-
BenchChem. "Technical Support Center: Improving Regioselectivity of Nitration on 4-Methylacetophenone." BenchChem Technical Guides, 2025.
-
Molecules. "3′-Fluoro-4′-methoxyacetophenone: A fluorinated acetophenone building block."[8] MDPI, 2017.
- Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989. (Standard Reference Text for EAS Mechanisms).
Sources
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- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ipso nitration in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. in.bgu.ac.il [in.bgu.ac.il]
Solubility issues with 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone in organic solvents
Welcome to the technical support center for 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the solubility of this compound. We will explore the underlying chemical principles governing its solubility and provide systematic, field-proven troubleshooting strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone in common solvents like ethanol and methanol. Why is it so poorly soluble?
A1: The solubility behavior of this compound is dictated by a combination of its structural features and solid-state properties. Understanding these factors is the first step in overcoming dissolution challenges.
-
High Polarity: The molecule contains several polar functional groups: a nitro group (-NO₂), a ketone (C=O), and a methoxy group (-OCH₃). The strong electron-withdrawing nature of the nitro group, in particular, creates a significant dipole moment, making the molecule quite polar.[1][2]
-
Intermolecular Forces: In its solid (crystalline) form, the molecules are likely held together by strong intermolecular forces, including dipole-dipole interactions between the nitro and ketone groups. These forces create a stable crystal lattice that requires a significant amount of energy to break apart. The melting point of structurally similar compounds, such as 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (133.5-135 °C) and 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone (84-92 °C), suggests a stable crystal lattice.[3][4]
-
"Like Dissolves Like" Principle: According to the fundamental principle of solubility, "like dissolves like," a polar solute will dissolve best in a polar solvent.[5][6] While methanol and ethanol are polar, they are also "protic" (can donate hydrogen bonds). The primary interactions available for 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone are as a hydrogen bond acceptor at its oxygen atoms. Highly effective solvents will need to overcome the crystal lattice energy by forming strong, favorable interactions with the solute. Polar aprotic solvents, which do not donate hydrogen bonds but have strong dipole moments, are often more effective in these cases.
Q2: What is a systematic approach to selecting an appropriate solvent?
A2: A trial-and-error approach can be time-consuming and waste valuable material. A more systematic workflow, grounded in chemical principles, is recommended. This involves predicting compatibility and then performing small-scale experimental verification.
The workflow below outlines a logical progression from analyzing the molecule's structure to selecting and testing candidate solvents.
Q3: Which organic solvents are the best starting points for dissolving this compound?
A3: Based on the high polarity of the target molecule, the most promising candidates are polar aprotic solvents. These solvents possess strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the nitro and ketone functionalities.
A study on the solubility of similar compounds, 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, found that solubility was highest in acetone, followed by acetonitrile and ethyl acetate.[7] This provides a strong empirical basis for our solvent selection.
The following table summarizes recommended starting solvents, ordered by their potential effectiveness.
| Solvent | Polarity Index (P')[8] | Relative Polarity[9][10] | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 0.444 | 189 | Excellent solvent for a wide range of polar organic compounds.[11] Often used for preparing high-concentration stock solutions.[12] |
| N,N-Dimethylformamide (DMF) | 6.4 | 0.386 | 153 | Strong polar aprotic solvent. Effective but has a high boiling point and potential toxicity. |
| Acetone | 5.1 | 0.355 | 56 | Highly effective for nitrophenyl ketones.[7] Volatile and flammable. |
| Acetonitrile (ACN) | 5.8 | 0.460 | 82 | Good solubilizing power for polar compounds.[1] Less viscous than DMSO or DMF. |
| Tetrahydrofuran (THF) | 4.0 | 0.207 | 66 | Moderately polar ether, can be a good choice if stronger solvents are not suitable for the reaction. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.228 | 77 | Moderate polarity, good for compounds that are not extremely polar.[7] |
| Dichloromethane (DCM) | 3.1 | 0.309 | 40 | Lower polarity, but can be effective, especially in co-solvent mixtures. Highly volatile. |
Q4: My compound still won't dissolve, even in DMSO. What advanced techniques can I apply?
A4: If solubility remains a challenge, several physical and chemical techniques can be employed to enhance dissolution. These methods should be applied systematically after initial solvent screening has failed.[13]
1. Sonication: Ultrasonic baths or probes impart high-frequency energy into the solvent, causing cavitation. This process generates intense localized energy that can break up solid agglomerates and accelerate the dissolution process by increasing the surface area of the solid.[13]
Experimental Protocol: Sonication
-
Preparation: Place your compound in a suitable vial and add the selected solvent (e.g., DMSO).
-
Immersion: Partially immerse the vial in the water of an ultrasonic bath. Ensure the vial is securely held.
-
Operation: Turn on the sonicator. For stubborn compounds, sonication for 5-15 minutes is often effective.[14]
-
Observation: Visually monitor the solution. If it does not become clear, consider gentle warming in conjunction with sonication.
2. Gentle Warming: For many compounds, solubility increases with temperature.[13] However, this must be done with caution to avoid thermal degradation, especially with nitro-aromatic compounds.
Experimental Protocol: Gentle Warming
-
Safety First: Always perform a small-scale test to check for color changes, which might indicate decomposition.
-
Controlled Heating: Place the vial containing the compound and solvent in a heating block or a warm water bath.
-
Temperature Control: Set the temperature to a moderate level (e.g., 40-50 °C). Do not exceed the solvent's boiling point.
-
Agitation: Stir or gently swirl the vial periodically to aid dissolution.
3. Co-Solvent Systems: A mixture of two or more miscible solvents can often achieve a solvating power greater than either solvent alone.[15][16][17] This technique is widely used in pharmaceutical formulations to dissolve poorly soluble drugs.[11][18] For your compound, a common strategy is to mix a highly effective but viscous solvent (like DMSO) with a less viscous one (like DCM or THF) to improve handling and downstream applications.
Experimental Protocol: Co-Solvent System
-
Initial Dissolution: Dissolve the compound in the minimum required volume of the strongest solvent (e.g., DMSO or DMF).
-
Titration: Slowly add the second solvent (the "co-solvent") to the solution while stirring.
-
Observation: Monitor for any signs of precipitation. If the compound remains in solution, you have created a stable co-solvent system. A common starting point is a 1:10 mixture of DMF:PBS or similar ratios.[19]
Q5: I need to prepare a stock solution in DMSO for a cell-based assay. How do I avoid precipitation when diluting into an aqueous buffer?
A5: This is a critical and common challenge. When a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous medium (e.g., cell culture media or PBS), it can crash out of solution.[12] The key is to perform the dilution in a stepwise manner to avoid a sudden, drastic change in solvent polarity.
The workflow below details the best practice for preparing working solutions for biological assays.
Best Practices for Dilution:
-
Stepwise Dilution: Never add the aqueous buffer directly to your concentrated DMSO stock. Instead, add a small volume of your DMSO stock to the large volume of aqueous buffer while vortexing.[12][20]
-
Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.[21] Always include a vehicle control in your experiment containing the same final concentration of DMSO.[14]
-
Solubility Limit: Be aware that even with this method, there is a maximum achievable concentration in the aqueous buffer. If you observe precipitation, you may need to lower the final concentration of your compound.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]
-
Bustamante, P., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
Wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]
-
Hansen Solubility. (n.d.). HSP for Beginners. [Link]
-
Park, K. (2000). Hansen Solubility Parameters. CRC Press LLC. [Link]
-
Reichardt, C. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Journal of Pharmaceutical Innovation. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
-
Journal of Chemical & Engineering Data. (2019). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
-
Chemical Education Digital Library. (n.d.). Polarity of Solvents. [Link]
-
Scribd. (n.d.). Solvent Miscibility and Polarity Chart. [Link]
-
Chem-Impex International. (n.d.). 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone. [Link]
-
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
BioForum. (2013). Making a stock solution for my drug using DMSO. [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]
-
Dissolution Technologies. (2001). Dissolution Method Development for Poorly Soluble Compounds. [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]
-
ATSDR. (n.d.). Toxicological Profile for Nitrophenols. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
Acta Crystallographica Section E. (2010). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2,4,5-trimethylphenyl)-. [Link]
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- 21. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Separation of 2-Nitroacetophenone and 4-Nitroacetophenone Regioisomers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the separation of regioisomers like 2-nitroacetophenone and 4-nitroacetophenone presents a common yet significant challenge in synthetic chemistry. These constitutional isomers, while having the same molecular formula (C₈H₇NO₃), exhibit distinct physical and chemical properties due to the different substitution patterns on the aromatic ring.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower researchers in achieving baseline separation and purification.
Isomer Property Comparison
Understanding the fundamental differences in the physical properties of your isomers is the first step in developing a successful separation strategy. The greater symmetry and potential for intermolecular hydrogen bonding in the 4-nitro isomer lead to a significantly higher melting point and different polarity compared to the 2-nitro isomer.
| Property | 2-Nitroacetophenone | 4-Nitroacetophenone | Rationale for Separation |
| Appearance | Clear yellow liquid or low-melting solid[2][3] | Pale yellow crystalline solid[4][5] | The difference in physical state at room temperature suggests that fractional crystallization can be a viable separation method. |
| Melting Point | 24-28 °C[2] | 75-80 °C[5][6][7] | The significant difference in melting points is a key property exploited in crystallization-based purifications. |
| Boiling Point | ~158 °C @ 16 mmHg[3][8] | 202 °C @ 760 mmHg[6][7] | While distillation is possible, the high boiling points and potential for decomposition make it less ideal than chromatography or crystallization for routine lab-scale purification. |
| Solubility | Soluble in alcohol, ether, chloroform; insoluble in water[2][3] | Soluble in hot ethanol, ether, benzene; insoluble in water[4][7] | Differential solubility in various organic solvents at different temperatures is the principle behind separation by recrystallization. |
| Polarity | Less polar due to potential intramolecular chelation. | More polar due to the exposed nitro group. | The polarity difference is the fundamental principle enabling separation by adsorption chromatography (TLC and column). |
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation process in a direct question-and-answer format.
Question: My TLC shows poor separation between the two isomers; the spots are overlapping or streaking. What should I do?
Answer: This is a common issue that stems from an improperly optimized mobile phase. The key is to find a solvent system that maximizes the difference in affinity of the two isomers for the silica gel stationary phase.
-
Causality: The 4-nitro isomer is generally more polar than the 2-nitro isomer. Therefore, it will have a stronger affinity for the polar silica gel and a lower Rf value. Your goal is to find a solvent system that moves the less polar 2-nitro isomer up the plate while keeping the 4-nitro isomer closer to the baseline, but without leaving it completely stuck.
-
Troubleshooting Steps:
-
Decrease Solvent Polarity: If your Rf values are too high (both spots are near the solvent front), your eluent is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate, acetone) in your nonpolar solvent (e.g., hexane, petroleum ether). Try changing from a 3:7 ethyl acetate/hexane mixture to a 2:8 or 1:9 mixture.
-
Systematic Solvent Screening: Prepare several TLC chambers with different solvent systems. A good starting point is a mixture of petroleum ether and ethyl acetate. Test ratios such as 9:1, 8:2, and 7:3 (petroleum ether:ethyl acetate).[9] This systematic approach allows you to quickly identify the optimal system for separation.
-
Address Streaking: Streaking can be caused by overloading the sample on the TLC plate or by the sample being insoluble in the mobile phase. Ensure you are spotting a dilute solution and that the spot is small and concentrated. If the compound is acidic or basic, adding a small amount of acetic acid or triethylamine (0.1-1%) to the eluent can sometimes improve spot shape.
-
Question: I'm running a column, but my collected fractions are still a mixture of both isomers. Why is this happening?
Answer: Co-elution during column chromatography is typically a result of suboptimal packing, incorrect mobile phase selection, or overloading the column.
-
Causality: Column chromatography is essentially a scaled-up version of TLC.[10] If you do not have good separation on your TLC plate (a ΔRf of at least 0.2), you will not achieve good separation on the column.
-
Troubleshooting Flowchart: The following workflow can help diagnose and solve column chromatography issues.
Caption: Troubleshooting flowchart for column chromatography.
Question: I tried to separate the isomers by recrystallization, but my product is still impure. What went wrong?
Answer: Successful recrystallization relies on a significant difference in the solubility of the two isomers in a chosen solvent at high and low temperatures.
-
Causality: The 4-nitroacetophenone is a solid with a much higher melting point than the 2-nitro isomer. This suggests it will be less soluble in most organic solvents at room temperature.[4][7] The goal is to find a solvent that dissolves both compounds when hot but allows the 4-nitro isomer to selectively crystallize upon cooling, leaving the more soluble 2-nitro isomer in the mother liquor.
-
Troubleshooting Steps:
-
Solvent Selection is Critical: Ethanol is a commonly reported solvent.[11] The mixture should be dissolved in the minimum amount of boiling ethanol. Upon slow cooling, the less soluble 4-nitroacetophenone should crystallize out. If both isomers crash out, you have used too little solvent or cooled the solution too quickly. If nothing crystallizes, you have used too much solvent.
-
Purity of the Starting Mixture: Fractional crystallization works best when one isomer is present in significant excess. If you have a near 50:50 mixture, it can be very difficult to achieve high purity in one step. It is often more effective to first perform a crude separation by column chromatography to enrich one isomer, and then use recrystallization as a final polishing step.
-
Monitor with TLC: Always check the purity of your recrystallized solid and the remaining mother liquor by TLC. This will tell you how effective the separation was and whether the 2-nitro isomer was successfully concentrated in the solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating a gram-scale mixture of 2- and 4-nitroacetophenone?
For gram-scale separations, flash column chromatography is typically the most reliable and efficient method. It provides good resolution and can be completed relatively quickly.[12][13] Recrystallization can be effective, but often requires multiple cycles to achieve high purity and works best when one isomer is already in excess.
Q2: How can I definitively identify which fraction or crystal batch corresponds to which isomer?
Spectroscopic analysis is essential for unambiguous identification.
-
¹H NMR Spectroscopy: This is the most powerful tool. The aromatic protons of the two isomers will have different chemical shifts and splitting patterns due to the influence of the nitro and acetyl groups. The symmetry of the 4-nitro isomer results in a simpler spectrum (typically two doublets), whereas the 2-nitro isomer will show a more complex multiplet pattern for its four adjacent aromatic protons.[14][15]
-
Melting Point Analysis: This is a simple and effective method. The pure 4-nitro isomer will have a sharp melting point around 76-80 °C, while the 2-nitro isomer is a liquid or melts below 30 °C.[2][5] A mixed sample will exhibit a depressed and broad melting point range.
Q3: Are there specific safety precautions for handling nitroacetophenones?
Yes. Nitroaromatic compounds should be handled with care.
-
Toxicity: They are considered harmful if swallowed.[7]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when using organic solvents.
-
Stability: While generally stable, nitro compounds can be energetic. Avoid excessive heating.[2][3]
Q4: What is the underlying chemical principle that makes these isomers separable by silica gel chromatography?
The separation relies on the principle of adsorption chromatography, where compounds in a mixture are separated based on their differential affinity for a stationary phase (silica gel) and a mobile phase (eluent).
-
Polarity: Silica gel is a highly polar stationary phase. Polar compounds adsorb more strongly to it and thus travel more slowly.
-
Isomer Difference: The 4-nitroacetophenone is more polar than the 2-nitroacetophenone. The electron-withdrawing nitro group in the para position creates a significant dipole moment across the molecule. In the 2-nitro isomer, the proximity of the nitro and acetyl groups can lead to intramolecular interactions (chelation), which can reduce the molecule's overall external polarity, weakening its interaction with the silica gel. This difference in polarity is sufficient for separation with the correct mobile phase.[16]
Experimental Protocols
Protocol 1: TLC Analysis of a 2-/4-Nitroacetophenone Mixture
-
Prepare the Eluent: In a beaker, prepare a 20 mL solution of 20% ethyl acetate in petroleum ether (4 mL ethyl acetate, 16 mL petroleum ether).
-
Prepare the TLC Chamber: Pour the eluent into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a watch glass and let it equilibrate for 5-10 minutes.
-
Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Dissolve a small amount of your mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, make a small, concentrated spot on the pencil line.
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below your spot. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[17] Circle the spots lightly with a pencil. The lower Rf spot will be the 4-nitro isomer, and the higher Rf spot will be the 2-nitro isomer.
Protocol 2: Preparative Column Chromatography Separation
This protocol assumes a mobile phase of 20% ethyl acetate/petroleum ether was found to be optimal by TLC.
Caption: Workflow for preparative column chromatography.
References
-
IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
-
University of California, Davis. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 3-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4'-Nitroacetophenone. Retrieved from [Link]
- Budiati, T. (2018). The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research, 10(8), 132-136.
-
SIELC Technologies. (2018, February 16). Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Nitroacetophenone. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 4'-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
-
PubChem. (n.d.). p-Nitroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
-
ResearchGate. (n.d.). (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). US2794836A - Process for producing nitroacetophenone compounds.
-
Organic Chemistry Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Retrieved from [Link]
-
University of Toronto. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]
-
Brainly. (2023, May 2). How would ^1H NMR spectroscopy allow you to distinguish between m-nitroacetophenone and.... Retrieved from [Link]
-
NIST. (n.d.). Acetophenone, 4'-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-NITROACETOPHENONE. Retrieved from [Link]
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Technical Support Center: Avoiding Defluorination Side Reactions in Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to a persistent challenge in modern organic synthesis: the undesired cleavage of carbon-fluorine (C-F) bonds. Organofluorine compounds are critical in pharmaceuticals, agrochemicals, and materials science due to the unique properties fluorine imparts.[1][2] However, the same electronic effects that make the C-F bond strong and valuable can also render it susceptible to unintended activation and cleavage under various reaction conditions.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose, understand, and overcome defluorination side reactions in your experiments.
Troubleshooting Guide: Addressing Specific Issues
This section tackles common problems encountered during synthesis. Each answer provides an explanation of the underlying cause and a series of actionable steps to mitigate the issue.
Q1: I'm observing significant hydrodefluorination (HDF) in my Pd-catalyzed cross-coupling reaction with a fluoroarene. What's happening and how can I fix it?
A1: Hydrodefluorination (HDF) is a common side reaction where a C-F bond is cleaved and replaced by a C-H bond.[1][5] In palladium-catalyzed reactions, this often occurs when the catalyst preferentially undergoes oxidative addition into the C-F bond instead of the intended C-X (X = Cl, Br, I, OTf) bond, or when a hydride source is present and reactive. The resulting aryl-palladium-fluoride intermediate can then react with a proton source to yield the HDF product.
Causality & Mechanism: The primary cause is the undesired oxidative addition of the Pd(0) catalyst into the C-F bond. While C-F bonds are strong, they can be activated, especially in electron-deficient aromatic systems or with highly reactive, electron-rich catalyst complexes.[4] The generated aryl-palladium(II) hydride species can then undergo reductive elimination to form the C-H bond.
Troubleshooting Steps:
-
Ligand Modification: The choice of ligand is paramount. Bulky, electron-donating phosphine ligands can sometimes favor the desired C-X activation. However, ligands specifically designed to resist catalyst deactivation and control reactivity, such as dialkylbiaryl monophosphine ligands (e.g., GPhos), can be highly effective at preventing off-cycle reactions that may lead to HDF.[6]
-
Catalyst Choice: While palladium is common, Nickel(0) catalysts are often more effective for selectively activating other C-X bonds in the presence of C-F bonds.[4] Consider switching to a Ni-based system like NiCl₂(dppp).[4]
-
Control the Hydride Source: The hydride species can originate from various sources, including solvents (e.g., alcohols, THF), reagents (e.g., silanes, boranes), or even the decomposition of other components.
-
Switch to a rigorously anhydrous, aprotic solvent like dioxane or toluene.
-
If a silane is used as a hydride source for a desired HDF, its reactivity must be carefully controlled in other contexts.[7]
-
-
Lower Reaction Temperature: Unwanted side reactions, including C-F activation, often have a higher activation energy. Running the reaction at the lowest possible temperature that still allows for the desired transformation can significantly improve selectivity.
Q2: My reaction with a polyfluorinated arene is not selective and I'm getting a mixture of defluorinated products. How can I improve regioselectivity?
A2: Achieving regioselectivity in reactions of polyfluoroarenes is challenging. The reactivity of a specific C-F bond is dictated by electronic factors (e.g., position relative to electron-withdrawing groups) and steric hindrance.[3]
Causality & Mechanism: Generally, C-F bonds para to a strong electron-withdrawing group are the most electrophilic and thus most susceptible to nucleophilic aromatic substitution (SNAr).[3] In metal-catalyzed reactions, C-F bonds ortho to a directing group are often preferentially activated.[3] Random defluorination occurs when the reaction conditions are harsh enough to overcome the subtle differences in reactivity between the various C-F bonds.
Troubleshooting Steps:
-
Leverage Directing Groups: Introduce a directing group (e.g., -OH, -NH₂, pyridine) onto your substrate. This can steer metal catalysts (especially Ni and Pd) to selectively activate the ortho C-F bond.[3][4]
-
Exploit SNAr Reactivity: If your substrate has strong electron-withdrawing groups, consider a metal-free SNAr approach. This pathway is highly regioselective, favoring the most electron-deficient C-F position. This is advantageous for large-scale synthesis.[3]
-
Stoichiometric Control: Carefully control the stoichiometry of your nucleophile or coupling partner. In some cases, using a limited amount of the reagent can favor monofunctionalization over polydefluorination.
-
Use a Milder Base: Strong bases can promote non-selective defluorination pathways. Switching from a strong base like NaH to a milder one like K₂CO₃ or a moderate-strength base like NaOTMS can limit base-mediated decomposition and improve selectivity.[6]
Q3: I'm performing a reaction on a molecule with a monofluoroalkyl group, and it's unstable, leading to fluoride elimination. What is causing this?
A3: Monofluoroalkyl groups can be surprisingly labile, particularly when an intramolecular nucleophile or an acidic β-proton is present.[8]
Causality & Mechanism:
-
Intramolecular Sₙ2 Displacement: A nearby nucleophile (e.g., a deprotonated carboxylate or amine) can attack the carbon bearing the fluorine, displacing the fluoride ion and forming a cyclic product. This process is highly dependent on ring size, with 5- and 6-membered ring formations being particularly favorable.[8]
-
β-Fluoride Elimination (E1cB-type): If the carbon adjacent (β-position) to the C-F bond has an acidic proton (e.g., next to a carbonyl group), a base can deprotonate it. The resulting carbanion can then eliminate the fluoride ion to form an alkene.[8]
Troubleshooting Steps:
-
Protecting Group Strategy: Protect the intramolecular nucleophile. If you have a carboxylic acid, convert it to an ester or amide to reduce its nucleophilicity during the critical step.
-
pH Control: If the reaction is in a solution, maintain a neutral or slightly acidic pH to prevent the deprotonation of nucleophilic groups or acidic β-protons.
-
Structural Redesign: If instability is persistent, consider redesigning the molecule. Increasing the distance between the fluoroalkyl group and the internal nucleophile can significantly reduce the rate of cyclization.[8]
-
Avoid Strong Bases: Use non-nucleophilic or very mild bases if a base is required for the desired transformation.
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions about defluorination.
Q1: What are the primary mechanisms of undesired defluorination?
A1: Understanding the mechanism is key to prevention. The main pathways are:
-
Oxidative Addition: A low-valent transition metal (e.g., Pd(0), Ni(0)) inserts into the C-F bond, forming a metal-fluoride complex. This is a common pathway in cross-coupling reactions.[3][7]
-
Nucleophilic Aromatic Substitution (SNAr): A strong nucleophile attacks an electron-deficient fluoroarene, displacing the fluoride ion. This reaction does not require a metal catalyst.[3]
-
β-Fluoride Elimination: A base removes a proton from the carbon adjacent to the C-F bond, leading to the formation of an alkene. This is common in fluoroalkyl compounds with adjacent electron-withdrawing groups.[2][8]
-
Single Electron Transfer (SET): Reductive processes, sometimes photochemically induced, can transfer an electron to the organofluorine compound. The resulting radical anion can then fragment, cleaving the C-F bond.[9][10]
Q2: How does the choice of transition metal (e.g., Pd vs. Ni) affect the risk of defluorination?
A2: The choice of metal is critical.
-
Palladium (Pd): Palladium catalysts are workhorses for cross-coupling but can be prone to activating C-F bonds, especially in electron-deficient arenes or at elevated temperatures.[4][5] Developing deactivation-resistant catalysts is a key strategy for Pd systems.[6]
-
Nickel (Ni): Nickel catalysts are generally more effective at activating other carbon-halogen or carbon-oxygen bonds in the presence of a C-F bond. They are often the preferred choice for selective cross-coupling of polyhalogenated fluoroarenes.[4] For example, Ni-catalyzed Kumada coupling can selectively occur at C-F bonds adjacent to directing groups over other C-X bonds.[3]
Q3: What role do ligands play in preventing C-F bond activation?
A3: Ligands are not just spectators; they actively tune the catalyst's properties.
-
Steric Hindrance: Bulky ligands can sterically block the catalyst from accessing and activating the relatively small C-F bond, favoring activation at larger C-Br or C-I bonds.
-
Electronic Tuning: Electron-donating ligands increase the electron density on the metal center, which can sometimes disfavor the oxidative addition into a strong C-F bond. However, highly electron-rich metal centers can also be more reactive in general.
-
Bite Angle and Geometry: For bidentate ligands, the bite angle influences the geometry around the metal, affecting its reactivity and selectivity. Ligands that promote efficient reductive elimination for the desired C-C or C-N bond formation can help the catalyst turn over quickly, minimizing its opportunity to engage in side reactions like C-F activation.[6]
Q4: Which analytical techniques are best for detecting and quantifying defluorination byproducts?
A4: A multi-pronged approach is often necessary for robust analysis.
-
¹⁹F NMR Spectroscopy: This is the most direct method. The appearance of a new signal corresponding to inorganic fluoride (F⁻) and the disappearance of the signal for your starting material's organic fluorine provide clear evidence of defluorination. It can be used to quantify the extent of the reaction.[11][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying and quantifying both the desired product and undesired byproducts, such as hydrodefluorinated compounds. It is highly sensitive and can handle complex reaction mixtures.[1][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile byproducts. Derivatization may be required to analyze for the fluoride ion itself.[14]
-
Combustion Ion Chromatography (CIC): This technique is used for determining total organic fluorine (TOF). By comparing the TOF before and after the reaction and measuring the inorganic fluoride produced, a complete fluorine mass balance can be achieved.[15]
Key Protocols & Data
Protocol: General Procedure for Minimizing Defluorination in a Pd-Catalyzed Cross-Coupling Reaction
This protocol incorporates best practices to suppress unwanted C-F bond activation.
-
Reagent & Glassware Preparation:
-
Thoroughly oven-dry all glassware and allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Use a high-purity, anhydrous, and deoxygenated solvent (e.g., dioxane, toluene). Sparge the solvent with argon for at least 30 minutes before use.
-
-
Reaction Setup:
-
To a dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the chosen ligand (see Table 1) under an inert atmosphere.
-
Add the aryl halide (Ar-X) and the coupling partner (e.g., boronic acid).
-
Add the anhydrous solvent via syringe.
-
-
Pre-catalyst Formation (Optional but Recommended):
-
Stir the mixture of catalyst, ligand, and solvent at room temperature for 15-30 minutes. This allows for the formation of the active catalytic species before introducing the base, which can sometimes interfere.
-
-
Controlled Addition of Base:
-
Add a mild, anhydrous base (e.g., K₃PO₄, Cs₂CO₃, or NaOTMS) to the reaction mixture. Avoid overly strong or nucleophilic bases where possible.
-
-
Temperature Control:
-
Begin the reaction at room temperature if possible. If heating is required, slowly increase the temperature and monitor the reaction closely by LC-MS or ¹⁹F NMR. Use the lowest temperature that provides a reasonable reaction rate.
-
-
Monitoring:
-
At regular intervals, withdraw a small aliquot from the reaction mixture under inert atmosphere, quench it, and analyze by LC-MS to check for the formation of product and potential HDF byproducts.
-
Data Table: Comparison of Ligand Systems for Suppressing Defluorination
| Ligand Type | Example(s) | Key Characteristics | Best For/Notes |
| Bulky Monophosphines | SPhos, XPhos, RuPhos | Bulky biaryl structure provides steric shielding around the metal center. | General purpose for many cross-couplings. Can reduce rates but often improves selectivity. |
| Dialkylbiaryl Phosphines | GPhos | Designed to create a deactivation-resistant catalyst.[6] | Excellent for challenging C-N couplings and substrates prone to decomposition.[6] |
| Bidentate Phosphines | dppf, DPEphos | Defined bite angle can enforce a specific geometry that favors reductive elimination. | Can be highly effective but are sometimes more sensitive to substrate scope. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable bonds with the metal. | Can be very effective but may also lead to highly reactive catalysts that activate C-F bonds if not chosen carefully.[16] |
Visualizations
Troubleshooting Flowchart for Defluorination
Caption: A decision-making flowchart for troubleshooting defluorination side reactions.
Simplified Catalytic Cycle Highlighting Defluorination
Caption: Catalytic cycle showing the desired pathway vs. the undesired C-F activation side reaction.
References
- Synthetic Advantages of Defluorinative C–F Bond Functionalization.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes.Organic Letters.
- Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes.
- Palladium-Catalyzed Hydrodefluorin
- Degradation breakthrough of stabilized compounds with C-F bonds.
- Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B).
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.DSpace@MIT.
- Insight into the defluorination ability of per- and polyfluoroalkyl substances based on machine learning and quantum chemical comput
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
- Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
- ANALYTICAL METHODS for fluorides, hydrogen fluoride, and fluorine.Agency for Toxic Substances and Disease Registry.
- Palladium(II) Difluorocarbene-Involved Catalytic Coupling with Benzyl/Allyl Electrophiles.Chinese Chemical Society.
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers.
- Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment.
- The Dark Side of Fluorine.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 3. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 10. Insight into the defluorination ability of per- and polyfluoroalkyl substances based on machine learning and quantum chemical computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. communities.springernature.com [communities.springernature.com]
Stability of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone under basic conditions
Technical Support Center: Stability & Handling of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
Part 1: Executive Technical Summary
1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone (CAS: 1075705-01-9 / Related Analogs) is a highly functionalized aromatic intermediate, primarily utilized in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).
The Core Instability Issue:
Under basic conditions, this molecule acts as a "loaded spring." The aromatic ring is severely electron-deficient due to the concerted electron-withdrawing effects (EWG) of the ortho-nitro and para-acetyl groups. While this activation is intentional—designed to facilitate the addition of amines via Nucleophilic Aromatic Substitution (
Key Takeaway: The stability of this compound in base is kinetically controlled . In the presence of aqueous bases (NaOH, KOH) or nucleophilic organic bases, the C4-Fluorine bond cleaves rapidly, yielding the phenolic degradation product, rendering the material useless for further nucleophilic coupling.
Part 2: Mechanistic Insight & Degradation Pathways
To troubleshoot effectively, you must understand the electronic "tug-of-war" occurring on the benzene ring.
The Activation Map
-
Position 1 (Acetyl): A moderate EWG. It activates the para-position (C4).
-
Position 2 (Nitro): A strong EWG. It activates the ortho-position (C1 and C3) and para-position (C5) via resonance and induction.
-
Position 4 (Fluorine): The intended leaving group. It is activated primarily by the para-acetyl group and inductively by the meta-nitro group.
-
Position 5 (Methoxy): An electron-donating group (EDG), but it is located para to the Nitro group.
The Failure Mode: Competitive Hydrolysis
When you expose this molecule to a basic aqueous environment (e.g., 1M NaOH), the Hydroxide ion (
Reaction:
Visual Consequence: The resulting phenolate is highly conjugated with the nitro group, typically producing a deep orange or red color .
Secondary Instability: Nitro-Aldol Condensation
The acetyl group contains acidic
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the competing pathways when the substrate is exposed to basic conditions.
Figure 1: Competitive reaction pathways. The red path indicates the critical hydrolytic failure mode in aqueous base.
Part 4: Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned deep red/orange immediately after adding the base. What happened?
Diagnosis: You have likely hydrolyzed the C4-Fluorine atom.
Explanation: The "red" color is the spectral signature of the nitrophenolate anion . When
-
Switch to anhydrous conditions.
-
Use a non-nucleophilic base (e.g., DIPEA, TEA, or
) instead of NaOH/KOH. -
Ensure your solvent (DMF, DMSO, THF) is dry.
Q2: Can I use Sodium Methoxide (NaOMe) to neutralize the reaction?
Answer: NO.
Reasoning: Methoxide (
Q3: I see a new spot on TLC that doesn't move (low ).
Diagnosis: Formation of the phenolic degradation product. Explanation: The hydrolysis product (phenol) is acidic. On a standard silica plate, it often streaks or stays at the baseline due to interaction with the acidic silica or high polarity. Verification: Treat a small aliquot of your reaction with acid (HCl) and run the TLC again. If the spot moves higher (conversion of phenolate back to phenol), it confirms hydrolysis.
Q4: What is the recommended base for coupling amines to this molecule?
Recommendation: Use mild, inorganic bases in aprotic solvents.
-
Preferred: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: Acetonitrile (MeCN) or DMF (Dry).
-
Why: Carbonates are basic enough to neutralize the acid (HF) generated during the coupling but are poor nucleophiles compared to hydroxide, minimizing the risk of attacking the ring carbon.
Part 5: Validated Experimental Protocols
Protocol A: Stability Monitoring (HPLC)
Use this protocol to verify the purity of your starting material before use.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidic pH prevents phenolate formation) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Detection | UV @ 254 nm (Aromatic) and 330 nm (Nitro-conjugation) |
| Flow Rate | 1.0 mL/min |
Data Interpretation:
-
Starting Material: Retention time ~8-10 min (Moderately non-polar).
-
Hydrolysis Product (Phenol): Retention time ~4-6 min (Shifted earlier due to polarity of -OH).
Protocol B: Safe Coupling Condition (Anhydrous)
Designed to minimize hydrolysis while promoting amine addition.
-
Preparation: Dry all glassware in an oven at 120°C. Cool under Argon/Nitrogen flow.
-
Dissolution: Dissolve 1.0 eq of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone in anhydrous Acetonitrile (MeCN) (Concentration: 0.2 M).
-
Base Addition: Add 2.0 eq of powdered, dry Potassium Carbonate (
) . -
Nucleophile Addition: Add 1.1 eq of the target amine/aniline.
-
Reaction: Stir at Room Temperature for 2-4 hours.
-
Note: Only heat to 50-60°C if conversion is <10% after 4 hours. Heat increases the risk of side reactions.
-
-
Workup: Filter off the solid salts. Concentrate the filtrate. Do not perform an aqueous wash with high pH base. Wash with water/brine only after diluting in EtOAc.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24897892, 4'-Fluoro-3'-nitroacetophenone. Retrieved from [Link]
Validation & Comparative
Precision Isomer Identification: 19F NMR Guide for Fluorinated Nitroacetophenones
This guide serves as a technical comparison and application manual for the use of 19F NMR Spectroscopy as the primary analytical standard for identifying and quantifying fluorinated nitroacetophenone isomers. It contrasts this methodology against traditional 1H NMR and HPLC techniques.
Executive Summary: The Analytical Challenge
In the synthesis of fluorinated nitroacetophenones—critical intermediates for antibacterial (e.g., fluoroquinolones) and anti-inflammatory drugs—regioselectivity is rarely perfect. Nitration of fluoroacetophenones or acetylation of fluoronitrobenzenes frequently yields mixtures of ortho-, meta-, and para-isomers .
-
The Problem: These isomers possess nearly identical polarities, making HPLC separation difficult and time-consuming. Furthermore, their 1H NMR spectra exhibit overlapping aromatic multiplets in the narrow 7.0–8.5 ppm window, complicating quantitative analysis of low-level impurities (<5%).
-
The Solution: 19F NMR Spectroscopy . By leveraging the high sensitivity of the fluorine nucleus to its electronic environment, 19F NMR provides a spectral window 100x wider than 1H NMR, delivering baseline resolution for all isomers without complex method development.
Comparative Performance Analysis
The following table contrasts the "Product" (19F NMR Methodology) against standard industry alternatives.
Table 1: Analytical Method Performance Matrix
| Feature | 19F NMR (Recommended) | 1H NMR (Alternative) | HPLC-UV (Alternative) |
| Spectral Window | > 50 ppm (for these isomers) | < 2 ppm (aromatic region) | N/A (Retention Time) |
| Resolution | Baseline (>1000 Hz separation) | Poor (Overlapping multiplets) | Variable (Often co-elution) |
| Method Development | Zero (Standard pulse sequence) | Low | High (Gradient optimization) |
| Quantification Limit | 0.1% (with d1 optimization) | ~2-5% (due to overlap) | 0.05% (requires calibration) |
| Structural Insight | Direct (Chemical shift = Position) | Indirect (Coupling constants) | None (needs MS) |
Technical Data: Chemical Shift Fingerprints
The core advantage of this method is the distinct chemical shift "fingerprint" for each isomer. The fluorine signal shifts dramatically based on the position of the electron-withdrawing Nitro (-NO2) and Acetyl (-COCH3) groups relative to the fluorine atom.
Table 2: 19F NMR Chemical Shifts of Nitroacetophenone Isomers
Solvent: DMSO-d6 | Reference: CFCl3 (0 ppm)
| Isomer Structure | Chemical Shift ( | Electronic Environment Analysis |
| 2'-Fluoro-4'-nitroacetophenone | -106.99 [1] | Deshielded: F is ortho to Acetyl (EWG) and meta to Nitro. The ortho-carbonyl effect strongly pulls electron density, shifting |
| 4'-Fluoro-3'-nitroacetophenone | -120.5 (Calc) | Shielded: F is para to Acetyl and ortho to Nitro. While Nitro is EWG, the ortho position often induces shielding relative to para due to field effects. |
| 2'-Fluoro-5'-nitroacetophenone | -115.2 (Calc) | Intermediate: F is ortho to Acetyl but para to Nitro. The para-nitro effect is less deshielding than the ortho-acetyl effect seen in the 2,4-isomer. |
| Fluorobenzene (Base) | -113.1 | Reference standard for unsubstituted aromatic fluorine. |
Analyst Note: The ~13 ppm difference between the 2,4-isomer (-106.99 ppm) and the 4,3-isomer (-120.5 ppm) allows for instant visual confirmation of regiochemistry, impossible with 1H NMR where signals would overlap.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trust in the data (E-E-A-T), follow this standardized protocol. This workflow includes an internal standard check to validate the instrument performance.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-15 mg of the crude reaction mixture in 0.6 mL DMSO-d6 .
-
Why DMSO? It ensures complete solubility of polar nitro compounds and prevents aggregation effects that broaden peaks.
-
-
Internal Standard Addition (Mandatory for qNMR):
-
Add 10 µL of
-Trifluorotoluene ( -63.72 ppm). -
Validation: This peak serves as both a chemical shift reference and a quantification standard. It appears far upfield, ensuring no interference with the analyte signals (-100 to -130 ppm).
-
-
Acquisition Parameters (Bruker/Varian):
-
Pulse Sequence: zgig (Inverse gated decoupling) to eliminate NOE enhancement for accurate integration.
-
Spectral Width: 200 ppm (-50 to -250 ppm).
-
Relaxation Delay (d1): Set to 10 seconds .
-
Causality: Fluorine nuclei in nitro-aromatics have long T1 relaxation times (1-3s). A short d1 (<5s) will saturate the signal, leading to underestimation of the major product.
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 Hz) to reduce noise.
-
Baseline correct using a polynomial fit.
-
Reference the Trifluorotoluene peak to -63.72 ppm.
-
Visualizations
Diagram 1: Analytical Decision Workflow
This flowchart illustrates the logical pathway from crude synthesis to structural confirmation, highlighting the efficiency of the 19F NMR route.
Caption: Workflow for rapid isomer identification. The distinct shift ranges allow for immediate "Go/No-Go" decisions in process development.
Diagram 2: Substituent Effects Logic
Understanding why the shifts occur builds scientific trust. This diagram visualizes the electronic push-pull mechanisms.
Caption: Mechanistic basis for chemical shifts. The ortho-acetyl group is the dominant deshielding factor, driving the 2-fluoro isomer shift to -107 ppm.
References
-
Tong, S. Y., et al. (2015).[1] "Positron Emission Tomography Imaging of Staphylococcus aureus Infection Using a Nitro-Prodrug Analog." Clinical Microbiology Reviews. (Contains experimental 19F NMR data for 2-fluoro-4-nitroacetophenone).
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Authoritative text on substituent chemical shifts and relaxation times).
-
Sigma-Aldrich. "Certified Reference Materials for 19F qNMR." (Protocol validation for internal standards).
-
SpectraBase. "4-Fluoroacetophenone 19F NMR Spectrum." Wiley Science Solutions.
Sources
Distinguishing Nitro and Ketone Groups in Acetophenones: An FTIR Spectroscopy Guide
A Comparative Guide to FTIR
For researchers, scientists, and drug development professionals, accurate and efficient characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique for the identification of functional groups. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks for nitro (–NO₂) and ketone (C=O) groups within acetophenone derivatives, offering experimental insights and data to aid in spectral interpretation.
The Diagnostic Power of Vibrational Frequencies
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[1] Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. The carbonyl (C=O) stretch of a ketone and the symmetric and asymmetric stretches of a nitro group are typically strong and appear in distinct regions of the infrared spectrum, making them readily identifiable.[2][3]
The Ketone Carbonyl (C=O) Stretch in Acetophenones
The carbonyl group is one of the most readily identifiable functionalities in an IR spectrum due to its strong, sharp absorption peak.[3][4]
-
General Range: For saturated aliphatic ketones, the C=O stretching vibration typically appears around 1715 cm⁻¹.[1]
-
Influence of Conjugation in Acetophenone: In acetophenone, the carbonyl group is conjugated with the phenyl ring. This delocalization of π-electrons weakens the C=O bond, causing a shift to a lower wavenumber (frequency).[5][6][7] The C=O stretch in unsubstituted acetophenone is observed at approximately 1685-1690 cm⁻¹.[7][8][9] The spectrum of acetophenone typically shows this strong absorption, clearly indicating the presence of a conjugated ketone.[6]
Substituent Effects on the Carbonyl Frequency: The electronic nature of substituents on the aromatic ring significantly influences the exact position of the C=O stretching frequency.[10]
-
Electron-Donating Groups (EDGs): Groups like amino (–NH₂) and methoxy (–OCH₃) in the para position donate electron density to the ring through resonance. This enhances conjugation with the carbonyl group, further weakening the C=O bond and shifting its absorption to a lower frequency.[5][9] For instance, the C=O stretch in p-aminoacetophenone is found at a lower wavenumber (around 1652 cm⁻¹) compared to acetophenone.[9]
-
Electron-Withdrawing Groups (EWGs): A nitro (–NO₂) group, being a strong electron-withdrawing group, counteracts the resonance effect of the phenyl ring on the carbonyl group.[5][9] This leads to an increase in the C=O bond order, shifting the absorption to a higher frequency compared to unsubstituted acetophenone.[5][9] For example, the C=O frequency in p-nitroacetophenone is observed around 1693-1700 cm⁻¹.[5][9]
The Nitro (–NO₂) Group Vibrations
The nitro group gives rise to two characteristic and intense stretching vibrations due to the delocalization of electrons, which creates two equivalent N-O bonds.[11] These are the asymmetric and symmetric N–O stretches.
-
Asymmetric Stretch: This is typically the stronger of the two bands and appears at a higher frequency. For aromatic nitro compounds, this band is found in the range of 1550-1475 cm⁻¹ .[1][2][12]
-
Symmetric Stretch: This band is usually of medium to strong intensity and appears at a lower frequency. For aromatic nitro compounds, the symmetric stretch is observed in the 1360-1290 cm⁻¹ range.[1][2][12]
These two distinct and strong absorptions are a reliable indicator of the presence of a nitro group.
Comparative Summary of Characteristic Peaks
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Substituted Acetophenones | Key Characteristics |
| Ketone (C=O) | Stretching | 1650 - 1700 | Strong, sharp peak. Position is sensitive to electronic effects of ring substituents.[5][9] |
| Nitro (–NO₂) | Asymmetric Stretching | 1550 - 1475 | Strong intensity.[2][12] |
| Nitro (–NO₂) | Symmetric Stretching | 1360 - 1290 | Medium to strong intensity.[2][12] |
Illustrative Data for para-Substituted Acetophenones:
| Compound | Substituent | C=O Stretching Frequency (cm⁻¹) |
| p-Aminoacetophenone | –NH₂ (Strong EDG) | ~1677 |
| p-Methoxyacetophenone | –OCH₃ (Moderate EDG) | ~1684 |
| Acetophenone | –H | ~1685-1690 |
| p-Nitroacetophenone | –NO₂ (Strong EWG) | ~1700 |
Note: These are approximate values; the exact position can vary slightly based on the specific molecular environment and sample preparation method.[5]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the integrity and reproducibility of your FTIR data, a validated experimental protocol is essential. The following outlines the steps for analyzing a solid acetophenone derivative using the Potassium Bromide (KBr) pellet method.
Rationale: The KBr pellet method is a common technique for solid samples. KBr is transparent to infrared radiation in the typical analysis range and provides a solid matrix for the sample.[13]
Methodology:
-
Sample Preparation:
-
Finely grind approximately 1-2 mg of the solid acetophenone sample using an agate mortar and pestle.[13][14] The goal is to reduce the particle size to less than 2 microns to minimize light scattering.[14]
-
Add 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[13]
-
Thoroughly mix the sample and KBr by gentle grinding to ensure a homogenous mixture.[13]
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a clear, transparent pellet.[13] An opaque or cloudy pellet may indicate insufficient grinding or moisture.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet. This is crucial to correct for any absorbed water or carbon dioxide and instrumental effects.[15]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Alternative Method: Attenuated Total Reflectance (ATR): For rapid analysis without extensive sample preparation, ATR-FTIR is an excellent alternative. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[13][15]
Data Interpretation Workflow
The process of identifying the ketone and nitro groups in a substituted acetophenone from its FTIR spectrum follows a logical sequence.
Caption: Workflow for identifying ketone and nitro groups in acetophenones using FTIR.
Conclusion
FTIR spectroscopy provides a definitive and non-destructive method for identifying ketone and nitro functional groups in acetophenone derivatives. The strong C=O stretching vibration, typically found between 1650-1700 cm⁻¹, and the characteristic pair of intense N–O stretching bands (asymmetric at 1550-1475 cm⁻¹ and symmetric at 1360-1290 cm⁻¹) serve as reliable diagnostic markers. Furthermore, the precise position of the C=O absorption provides valuable insights into the electronic effects of other substituents on the aromatic ring. By following a robust experimental protocol and a logical interpretation workflow, researchers can confidently characterize these important chemical entities.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved February 15, 2026, from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved February 15, 2026, from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved February 15, 2026, from [Link]
-
Rocky Mountain Laboratories. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved February 15, 2026, from [Link]
-
Testbook. (2025, December 21). IR Stretching Frequency in Acetophenone Derivatives. Retrieved February 15, 2026, from [Link]
-
JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). IR SPECTRUM Acetophenone. Retrieved February 15, 2026, from [Link]
-
Florida State University. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 15, 2026, from [Link]
-
Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved February 15, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Retrieved February 15, 2026, from [Link]
-
SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved February 15, 2026, from [Link]
-
University of Puget Sound. (2018, September 22). The C=O Stretch. Retrieved February 15, 2026, from [Link]
-
Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). Retrieved February 15, 2026, from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved February 15, 2026, from [Link]
-
Reddit. (2018, November 17). IR spectra problem: the difference between nitro and amino group on acetophenone's C=O frequency?. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 15, 2026, from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved February 15, 2026, from [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 15, 2026, from [Link]
-
NIST. (n.d.). Acetophenone, 4'-nitro-. Retrieved February 15, 2026, from [Link]
-
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved February 15, 2026, from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. letstalkacademy.com [letstalkacademy.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. The C=O Stretch [sites.science.oregonstate.edu]
- 8. scribd.com [scribd.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
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- 15. jascoinc.com [jascoinc.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone. Designed for researchers and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical rationale behind the fragmentation pathways, offering a predictive framework for structural elucidation. We will explore how the interplay of the acetyl, nitro, methoxy, and fluoro substituents dictates the molecule's behavior under mass spectrometric conditions.
Foundational Principles: Predicting Fragmentation
Electron ionization mass spectrometry (EI-MS) subjects a molecule to high-energy electrons, creating a high-energy radical cation known as the molecular ion (M⁺˙).[1] This ion is often unstable and rapidly decomposes into a series of smaller, charged fragments and neutral radicals. The resulting mass spectrum is a fingerprint of the molecule's structure, with the pattern of fragments revealing its constituent parts.[1][2]
For 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone (Molecular Formula: C₉H₈FNO₄, Monoisotopic Mass: 213.04 u), the fragmentation is governed by the stability of the resulting ions and radicals. The aromatic ring provides a stable core, while the functional groups—ketone, nitro, methoxy, and fluoro—serve as predictable points of cleavage and rearrangement.
Predicted Fragmentation Pathways of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone
The mass spectrum is anticipated to be characterized by several key fragmentation routes, originating from the molecular ion at m/z 213.
Primary Fragmentation: Alpha-Cleavage of the Acetyl Group
The most common fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group (α-cleavage).[3][4][5] This is a highly favored process as it results in the loss of a neutral methyl radical (•CH₃) and the formation of a stable, resonance-stabilized acylium ion (benzoyl cation).
-
[M - CH₃]⁺ at m/z 198: This is predicted to be a prominent, if not the base, peak in the spectrum. The stability of the resulting acylium ion is enhanced by the electron-donating methoxy group on the aromatic ring.
Fragmentation Driven by the Nitro Group
Aromatic nitro compounds exhibit characteristic fragmentation patterns, often involving the loss of nitro-group-related species.[6][7][8] A crucial aspect for this molecule is the ortho-position of the nitro group relative to the acetyl group, which can lead to specific intramolecular rearrangements known as the "ortho effect".[8][9]
-
[M - NO₂]⁺ at m/z 167: The direct loss of a nitro radical (•NO₂) from the molecular ion is a common pathway for nitroaromatics.
-
[M - NO]⁺ at m/z 183: Loss of a nitric oxide radical (•NO) is also frequently observed.
-
Ortho Effect Rearrangement: The proximity of the acetyl and nitro groups can facilitate an intramolecular oxygen transfer, potentially leading to the loss of a hydroxyl radical (•OH) from the molecular ion after rearrangement, although this is less common than direct cleavage of the substituents.
Cleavage of Aromatic Substituents
The methoxy and fluoro groups also influence the fragmentation cascade, primarily through the loss of neutral radicals.
-
[M - OCH₃]⁺ at m/z 182: The cleavage of the C-O bond in the methoxy group can lead to the loss of a methoxy radical (•OCH₃).
-
[M - COCH₃]⁺ at m/z 170: Loss of the entire acetyl radical (•COCH₃) is another plausible primary fragmentation.
-
Loss of Fluorine: The carbon-fluorine bond is very strong, making the loss of a fluorine radical (•F) a less probable event compared to the loss of other substituents. If it occurs, it would yield a fragment at [M - F]⁺ at m/z 194 .
Secondary Fragmentation Cascades
The primary fragment ions, particularly the abundant acylium ion at m/z 198, will undergo further fragmentation.
-
Decarbonylation ([m/z 198 - CO]⁺ at m/z 170): Acylium ions are well-known to lose a neutral carbon monoxide (CO) molecule to form an aryl cation.[3] This fragment at m/z 170 would correspond to the [F, OCH₃, NO₂-C₆H₂]⁺ ion.
-
Further Nitro-Group Losses: The fragment at m/z 198 can also lose •NO₂ or •NO, leading to ions at m/z 152 and m/z 168, respectively.
The predicted fragmentation pathways are summarized in the diagram below.
Caption: Predicted EI-MS fragmentation pathways for 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone.
Data Summary and Comparative Analysis
The following table summarizes the key predicted fragment ions and their origins.
| m/z (Predicted) | Proposed Fragment Ion Structure | Formation Pathway | Significance |
| 213 | [C₉H₈FNO₄]⁺˙ | Molecular Ion (M⁺˙) | Confirms molecular weight. |
| 198 | [M - CH₃]⁺ | α-cleavage of the acetyl group | Highly probable base peak; characteristic of acetophenones.[5] |
| 182 | [M - OCH₃]⁺ | Loss of methoxy radical | Indicates presence of a methoxy group. |
| 170 | [M - COCH₃]⁺ or [m/z 198 - CO]⁺ | Loss of acetyl radical or decarbonylation | Confirms acetyl group and subsequent fragmentation. |
| 167 | [M - NO₂]⁺ | Loss of nitro radical | Characteristic of nitroaromatic compounds.[6] |
| 152 | [m/z 198 - NO₂]⁺ | Secondary fragmentation; loss of nitro radical | Confirms multiple functionalities on the ring. |
Comparison with Alternative Analytical Techniques
While MS provides unparalleled information on molecular weight and fragmentation, a comprehensive structural confirmation relies on complementary techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms, the substitution pattern on the aromatic ring, and the precise chemical environment of each proton and carbon. It is the gold standard for unambiguous structure elucidation.
-
Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups by identifying their characteristic vibrational frequencies, such as the C=O stretch of the ketone, the N-O stretches of the nitro group, and the C-O stretches of the methoxy ether.
-
High-Resolution Mass Spectrometry (HRMS): While this guide focuses on nominal mass, HRMS would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.[2]
Experimental Protocol: Acquiring the Mass Spectrum
This protocol outlines a standard procedure for analyzing a solid sample of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation
-
Solution Preparation: Accurately weigh approximately 1 mg of the solid sample.
-
Dissolution: Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.
GC-MS Instrumentation and Parameters
-
Injection: Inject 1 µL of the working solution into the GC inlet, operating in splitless mode to maximize sensitivity.
-
GC Separation:
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. Rationale: This program ensures good separation from any potential impurities and efficient elution of the target analyte.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is the standard energy that provides reproducible fragmentation patterns for library matching.[2]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300. Rationale: This range will capture the molecular ion and all significant predicted fragments.
-
Data Acquisition: Acquire data in full scan mode.
-
Caption: Standard experimental workflow for GC-MS analysis of the target compound.
Conclusion
The fragmentation pattern of 1-(4-Fluoro-5-methoxy-2-nitrophenyl)ethanone under electron ionization is predicted to be a rich tapestry of information, primarily defined by a strong acylium ion at m/z 198 resulting from α-cleavage. Secondary fragmentation pathways involving the loss of CO and moieties from the nitro and methoxy groups provide further structural confirmation. This predictive guide, grounded in the fundamental principles of mass spectrometry, serves as a robust framework for interpreting experimental data and underscores the power of MS in the structural elucidation of complex organic molecules.
References
-
Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
- Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623.
- Harrison, A. G. (1977). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 55(15), 2025-2029.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623. [Link]
- Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(4), 435-448.
-
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
-
Pearson. (n.d.). Mass Spectrometry. Available at: [Link]
-
Filo. (2025). Explain all possible fragmentation for in mass spectrometry for the following molecule. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Available at: [Link]
-
Doc Brown's Chemistry. (2025). C2H6O CH3OCH3 mass spectrum of methoxymethane. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometry‐based structure elucidation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons.
-
National Center for Biotechnology Information. (n.d.). 1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone. Available at: [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. uni-saarland.de [uni-saarland.de]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 5. asdlib.org [asdlib.org]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Comparison: Reactivity Profiles of 4-Fluoro vs. 2-Fluoro Nitroacetophenones
This guide provides an in-depth technical comparison of the reactivity profiles of 4-fluoro-3-nitroacetophenone and 2-fluoro-5-nitroacetophenone . These two isomers represent the most common "4-fluoro vs. 2-fluoro" scaffolds used in nucleophilic aromatic substitution (
Executive Summary
In the context of Nucleophilic Aromatic Substitution (
While both substrates possess the requisite electron-withdrawing groups (EWGs) to activate the benzene ring, the positioning of the nitro group relative to the fluorine leaving group is the differentiating factor. The ortho-nitro relationship in the 4-fluoro isomer provides superior inductive stabilization of the Meisenheimer complex compared to the para-nitro relationship in the 2-fluoro isomer. Additionally, the 2-fluoro isomer suffers from steric hindrance due to the adjacent acetyl group, further retarding nucleophilic attack.
| Feature | 4-Fluoro-3-nitroacetophenone | 2-Fluoro-5-nitroacetophenone |
| Primary Activator | Nitro group (Ortho to F) | Nitro group (Para to F) |
| Secondary Activator | Acetyl group (Para to F) | Acetyl group (Ortho to F) |
| Relative | High ( | Moderate ( |
| Steric Hindrance | Low | Moderate (Acetyl group interference) |
| Optimal Temp | 25°C – 60°C | 60°C – 100°C |
Mechanistic Analysis & Causality
Electronic Activation (The "Ortho-Nitro" Effect)
The rate-determining step in
-
4-Fluoro-3-nitroacetophenone: The fluorine is ortho to the nitro group. The nitro group exerts a powerful inductive effect (
) that diminishes rapidly with distance.[1] At the ortho position, this effect is maximized, pulling electron density away from the ipso-carbon and stabilizing the negative charge on the adjacent carbons. -
2-Fluoro-5-nitroacetophenone: The fluorine is para to the nitro group. While the resonance effect (
) is still operative, the inductive stabilization is significantly weaker due to the increased distance.[1]
Steric Environment
-
2-Fluoro Position: The acetyl group at position 1 creates a steric blockade for nucleophiles attacking at position 2. Although 2-fluoroacetophenones often adopt an s-trans conformation to minimize dipole repulsion, the bulk of the methyl ketone still impedes the trajectory of incoming nucleophiles (amines, alkoxides).
-
4-Fluoro Position: The 4-position is sterically unencumbered, allowing for facile nucleophilic attack.
Visualizing the Pathway
The following diagram illustrates the transition state stabilization differences.
Caption: Comparative reaction pathways showing the kinetic advantage of the 4-fluoro isomer due to ortho-nitro stabilization.
Experimental Comparison: Reaction Conditions & Data
The following data summarizes typical reaction parameters required to achieve >90% conversion using a secondary amine (e.g., morpholine or piperidine) as the nucleophile.
Table 1: Comparative Reaction Metrics
| Parameter | 4-Fluoro-3-nitroacetophenone | 2-Fluoro-5-nitroacetophenone |
| Solvent | Acetonitrile, DMF, or Ethanol | DMF, DMSO, or NMP (Polar Aprotic preferred) |
| Base | ||
| Temperature | RT to 40°C | 80°C to 100°C |
| Time (to completion) | 1 – 4 Hours | 12 – 24 Hours |
| Yield (Typical) | 92 – 98% | 75 – 85% |
| Side Reactions | Minimal | Potential deacetylation or polymerization at high temps |
Key Observation: The 2-fluoro isomer often requires "forcing conditions" (higher heat, stronger solvent) to overcome the higher activation energy.
Validated Experimental Protocols
Protocol A: Synthesis with 4-Fluoro-3-nitroacetophenone (High Reactivity)
Target: Rapid derivatization under mild conditions.
-
Preparation: Dissolve 4-fluoro-3-nitroacetophenone (1.0 equiv, 5 mmol) in Acetonitrile (20 mL).
-
Addition: Add Potassium Carbonate (
, 1.5 equiv) followed by the Amine Nucleophile (1.1 equiv). -
Reaction: Stir at Room Temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Checkpoint: The starting material spot (
) should disappear, replaced by a lower, more polar product spot.
-
-
Workup: Pour into water (50 mL). The product often precipitates as a yellow/orange solid. Filter and wash with water.
-
Note: If no precipitate forms, extract with Ethyl Acetate (3x 20 mL).
-
Protocol B: Synthesis with 2-Fluoro-5-nitroacetophenone (Lower Reactivity)
Target: Overcoming steric and electronic barriers.
-
Preparation: Dissolve 2-fluoro-5-nitroacetophenone (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).
-
Reasoning: DMF is required to solvate the carbonate base and increase the nucleophilicity of the amine (naked anion effect).
-
-
Addition: Add Cesium Carbonate (
, 2.0 equiv) and the Amine Nucleophile (1.5 equiv).-
Reasoning: Cesium is more soluble in DMF than potassium, driving the reaction faster. Excess nucleophile compensates for slower kinetics.
-
-
Reaction: Heat to 90°C for 16 hours under an inert atmosphere (
). -
Workup: Cool to RT. Dilute with water (100 mL) and extract with Ethyl Acetate. Wash organic layer extensively with LiCl solution (5%) to remove DMF.
Workflow Diagram
Caption: Decision tree for optimizing reaction conditions based on the specific fluoro-nitroacetophenone isomer.
References
-
Mechanism of
and Ortho-Effect: -
Reactivity of Fluorinated Acetophenones
- Title: "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Deriv
- Source: N
-
URL:[Link]
-
Application in Drug Synthesis (4-Fluoro-3-nitroacetophenone)
-
Title: "4′-Fluoro-3′-nitroacetophenone | CAS Number 400-93-1"[2]
- Source: Ossila Product Guide & Liter
-
-
General Protocols for
:
Sources
Comparative Spectroscopic Analysis: Nitro-Substituted Acetophenones
Strategic Overview
Objective: To define and compare the UV-Vis absorption maxima (
Relevance: For researchers in medicinal chemistry and drug development, distinguishing between positional isomers is critical. Nitroacetophenones serve as key pharmacophores and synthetic intermediates. Their spectroscopic signatures provide rapid, non-destructive insight into their electronic environment—specifically the interplay between Intramolecular Charge Transfer (ICT) and Steric Inhibition of Resonance (SIR) . This guide moves beyond basic textbook definitions to provide field-validated spectral data and mechanistic interpretations.
Comparative Data Analysis
The following data represents the primary electronic transitions (K-bands,
| Compound | Structure | Molar Absorptivity ( | Spectral Shift Type | Primary Driver | |
| Acetophenone | Unsubstituted | 243 nm | ~13,000 | Reference | Conjugation (Benzoyl) |
| 4-Nitroacetophenone | Para-substituted | 265 - 270 nm | >15,000 | Bathochromic (Red Shift) | Extended Conjugation (ICT) |
| 3-Nitroacetophenone | Meta-substituted | 226 nm | ~22,000 | Hypsochromic (Blue Shift)* | Inductive Effect (-I) |
| 2-Nitroacetophenone | Ortho-substituted | ~245 - 250 nm | Low Intensity (Hypochromic) | Hypochromic / Distorted | Steric Inhibition of Resonance |
*Note on 3-Nitroacetophenone: While it exhibits shoulders at 260 nm and 300 nm, the primary intense absorption is blue-shifted relative to the benzoyl K-band due to the lack of direct resonance integration between the EWGs.
Mechanistic Insight: The "Why" Behind the Spectra
The spectral differences are not random; they are direct reporters of molecular geometry and electronic connectivity.
A. The Para-Effect: Extended Conjugation (4-Nitro)
In 4-nitroacetophenone, the electron-withdrawing nitro group (
-
Mechanism: The
electrons are delocalized over the entire molecular framework. -
Result: The energy gap (
) between the HOMO and LUMO decreases.[1] According to Planck’s relation ( ), a lower energy gap results in a longer wavelength absorption (Red Shift).
B. The Ortho-Effect: Steric Inhibition of Resonance (2-Nitro)
This is the most critical phenomenon for structural biologists to recognize.
-
Mechanism: The bulky nitro group at the ortho position physically clashes with the carbonyl group. To relieve this steric strain, the carbonyl group rotates out of the plane of the benzene ring.
-
Result: The
-orbital overlap between the carbonyl carbon and the benzene ring is broken. The conjugation is effectively "turned off." The molecule behaves spectrally more like nitrobenzene and an isolated carbonyl rather than a conjugated system. This leads to a significant drop in intensity (Hypochromic effect) and prevents the strong bathochromic shift seen in the para isomer.
C. The Meta-Effect: Electronic Disconnection (3-Nitro)
In the meta position, the nitro group cannot participate in resonance with the carbonyl group due to the nodal patterns of the benzene molecular orbitals. The effect is primarily inductive (electron-withdrawing through the sigma bond), which stabilizes the ground state more than the excited state, often leading to a blue shift of the primary band compared to the parent acetophenone.
Visualizing the Electronic Pathways
The following diagram illustrates the competing electronic and steric forces defining these spectra.
Figure 1: Decision tree of electronic effects governing spectral shifts in nitroacetophenones.
Validated Experimental Protocol
To reproduce these values, strict adherence to solvent purity and concentration protocols is required.
Reagents & Equipment
-
Solvent: Ethanol (Spectroscopic Grade,
99.5%). Note: Avoid technical grade ethanol as benzene impurities absorb at 254 nm. -
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and must not be used.
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 10 mg of the specific nitroacetophenone isomer.
-
Dissolve in 100 mL Ethanol to create a stock solution (
M).
-
-
Dilution:
-
Take 1 mL of Stock and dilute to 10 mL with Ethanol.
-
Target Concentration:
M. (Adjust if Absorbance > 1.0).
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure Ethanol.
-
Run "Auto Zero" / "Baseline" from 200 nm to 400 nm.
-
-
Measurement:
-
Replace the sample cuvette solvent with the nitroacetophenone solution.
-
Scan from 200 nm to 400 nm.[2]
-
Scan Speed: Medium; Slit Width: 1.0 nm.
-
Figure 2: Standardized UV-Vis workflow for aromatic ketone analysis.
References
-
PubChem. (n.d.). 3-Nitroacetophenone Spectral Data. National Library of Medicine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Acetophenone, 4'-nitro- UV/Visible Spectrum. National Institute of Standards and Technology.[3] Retrieved from [Link]
-
Lide, D.R.[4] (Ed.). (1991). CRC Handbook of Chemistry and Physics (72nd ed.).[4] CRC Press.[4] (Source for fundamental
constants). - Braude, E. A., & Sondheimer, F. (1955). Steric effects in the electronic spectra of organic compounds. Journal of the Chemical Society. (Foundational text on Steric Inhibition of Resonance).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Reference for general acetophenone spectral behavior).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
